N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Description
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Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSBUPUXYPOCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424266 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81528-71-4 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of quinoline exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The 4-aminoquinoline moiety, in particular, is a cornerstone of many clinically significant drugs, such as chloroquine and amodiaquine, which have long been used in the treatment of malaria.[4] The mechanism of action for many 4-aminoquinoline derivatives involves accumulation in acidic cellular compartments like lysosomes, which is crucial for their therapeutic effects.[5] The compound N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine belongs to this important class of molecules and holds potential for the development of novel therapeutic agents.[3]
Chemical Identity and Physicochemical Properties
Due to its likely status as a specialized research chemical, this compound and its salts, such as the dihydrochloride form, are not widely cataloged with a publicly listed CAS number.[6] However, its chemical identity is unequivocally defined by its structure and systematic IUPAC name.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)NCCN |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of the quinoline ring by an amine. The key precursor for this synthesis is 4-chloro-2-methylquinoline.
3.1. Synthesis of the Precursor: 4-Chloro-2-methylquinoline
The synthesis of the chloro-precursor is a critical first step. A common and effective method is the chlorination of 2-methylquinolin-4-one using a chlorinating agent such as phosphorus oxychloride (POCl₃).
3.2. Final Step: Synthesis of this compound
The final product is synthesized by reacting 4-chloro-2-methylquinoline with an excess of ethane-1,2-diamine. The diamine acts as both the nucleophile and the solvent in this reaction.
Experimental Protocol:
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylquinoline (1.0 equivalent).
-
Add a significant excess of ethane-1,2-diamine (e.g., 10-20 equivalents). The excess diamine serves as the solvent and helps to drive the reaction to completion, while also acting as a base to neutralize the HCl byproduct.
Step 2: Reaction Conditions
-
Heat the reaction mixture to a temperature of 120-130°C.[7]
-
Maintain this temperature and stir the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing dichloromethane (DCM) and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Diagram 1: Synthetic Workflow
A schematic of the synthesis and purification workflow.
Potential Biological Activities and Therapeutic Applications
Derivatives of 4-aminoquinoline are known for their diverse pharmacological activities. The structural features of this compound, specifically the presence of the 4-aminoquinoline core and the flexible diamine side chain, suggest several potential areas of therapeutic interest.
4.1. Anticancer Potential
Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell cycle progression.[3] The diamine side chain of this compound could play a crucial role in its interaction with biological targets, such as DNA or specific enzymes, which are often implicated in cancer pathology.
4.2. Antimalarial and Antiparasitic Activity
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole.[5] The structural similarity of this compound to known antimalarial agents suggests that it could be a promising candidate for the development of new treatments for malaria and other parasitic diseases.
4.3. Other Potential Applications
The versatility of the quinoline ring system means that derivatives can be tailored for a wide range of biological targets. Other potential applications for this compound and its analogs could include roles as antibacterial, antiviral, or anti-inflammatory agents.[2]
Diagram 2: Potential Therapeutic Pathways
Potential therapeutic applications stemming from the compound's structure.
Conclusion
This compound is a quinoline derivative with significant potential in drug discovery and development. While it may not have a designated CAS number, its synthesis is straightforward using established chemical transformations. The rich pharmacology of the 4-aminoquinoline class of compounds provides a strong rationale for the further investigation of this molecule's biological properties. This guide offers a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.
References
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). PMC. Retrieved January 23, 2026, from [Link]
-
Structures of the 4-aminoquinoline derivatives used in this study. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. Retrieved January 23, 2026, from [Link]
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4-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action for 2-Methylquinoline Derivatives
Foreword: The Versatile Scaffold of 2-Methylquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous approved drugs.[1][2][3] Among these, 2-methylquinoline derivatives have emerged as a particularly promising class of compounds, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[4] This technical guide provides an in-depth exploration of the potential mechanisms of action underpinning these therapeutic effects, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions and cellular pathways modulated by these compounds, supported by detailed experimental protocols to empower further investigation and discovery in this exciting field.
Part 1: Anticancer Mechanisms of Action
The anticancer activity of 2-methylquinoline derivatives is multifaceted, arising from their ability to interfere with fundamental cellular processes required for tumor growth and survival.[3][5][6] Key mechanisms include direct interaction with DNA, inhibition of critical enzymes involved in DNA replication and cell signaling, and the induction of programmed cell death.
DNA Intercalation and Alkylation: Disrupting the Blueprint of Life
One of the primary mechanisms by which certain 2-methylquinoline derivatives exert their cytotoxic effects is through direct interaction with DNA.[7][8]
DNA Intercalation: The planar aromatic structure of the quinoline core allows these molecules to insert themselves between the base pairs of the DNA double helix.[7][8] This intercalation distorts the helical structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] Computational docking studies have been instrumental in predicting the DNA interaction properties of these compounds.[7]
DNA Alkylation: Some quinoline derivatives, particularly those bearing aziridinyl groups, can form covalent bonds with DNA bases, a process known as alkylation.[10] This can lead to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and repair, triggering cell death.[10]
Experimental Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)
This protocol outlines a common method to assess the DNA intercalating ability of a 2-methylquinoline derivative using UV-Visible spectroscopy.
Principle: The binding of a compound to DNA through intercalation typically results in a bathochromic (red) shift and a hypochromic effect in the compound's UV-Visible absorption spectrum.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-methylquinoline derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the absorbance at 260 nm.
-
-
Spectrophotometric Titration:
-
Set up a series of cuvettes, each containing a fixed concentration of the 2-methylquinoline derivative.
-
Add increasing concentrations of ctDNA to each cuvette.
-
Incubate the mixtures for a set period to allow for binding equilibrium to be reached.
-
Record the UV-Visible absorption spectrum (typically 200-500 nm) for each mixture.
-
-
Data Analysis:
-
Monitor the changes in the absorption maximum (λmax) and absorbance of the compound upon addition of ctDNA.
-
A red shift in λmax and a decrease in absorbance are indicative of intercalation.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the absorbance data.
-
Enzyme Inhibition: Targeting the Molecular Machinery of Cancer
2-Methylquinoline derivatives have been shown to inhibit a range of enzymes that are crucial for cancer cell proliferation and survival.[11][12]
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[9] Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and II, leading to the accumulation of DNA strand breaks and subsequent cell death.[5][9]
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[13][14] 2-Methylquinoline derivatives have been developed as inhibitors of various kinases, including:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[15][16][17][18][19] Gedatolisib, a PI3K/mTOR inhibitor, is an example of a clinically investigated drug targeting this pathway.[20]
-
Receptor Tyrosine Kinases (RTKs): These include c-Met, VEGFR, and EGFR, which are involved in angiogenesis, cell proliferation, and metastasis.[17][21][22][23]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method for determining the inhibitory activity of a 2-methylquinoline derivative against a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 2-methylquinoline derivative in DMSO.
-
Reconstitute the recombinant kinase, substrate, and ATP in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the 2-methylquinoline derivative (or a known inhibitor as a positive control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction and add a luciferin-luciferase-based ATP detection reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Signaling Pathway Visualization: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-methylquinoline derivative.
Part 2: Antimicrobial Mechanisms of Action
2-Methylquinoline derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria.[24][25][26][27] Their mechanisms of action often target essential bacterial processes that are distinct from those in mammalian cells, providing a degree of selectivity.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication, transcription, and repair.[28][29][30] They are the primary targets of the well-established quinolone class of antibiotics.[28] 2-Methylquinoline derivatives can inhibit these enzymes, leading to the accumulation of DNA strand breaks and bacterial cell death.[9]
Experimental Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay
This protocol details an in vitro assay to evaluate the inhibition of bacterial DNA gyrase activity.[31]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled DNA migrates faster than the relaxed form on an agarose gel. Inhibition of the enzyme results in less supercoiled DNA.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and varying concentrations of the 2-methylquinoline derivative.
-
Include a positive control (e.g., ciprofloxacin) and a no-enzyme negative control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
-
Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry.
-
Determine the IC50 value of the compound.
-
Workflow Visualization: DNA Gyrase Inhibition Assay
Caption: Workflow for the bacterial DNA gyrase supercoiling inhibition assay.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner.[32][33][34] It plays a crucial role in virulence factor production and biofilm formation.[34] Some quinoline derivatives have been shown to inhibit QS, offering a novel anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.[32][33][34]
Part 3: Anti-inflammatory Mechanisms of Action
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain 2-methylquinoline derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[35]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that play a critical role in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[35] Some novel quinoline derivatives have shown selective inhibitory activity against COX-2, an isoform of COX that is upregulated during inflammation, and 5-LOX.[35] This dual inhibition profile is a promising strategy for the development of potent and safer anti-inflammatory drugs.
Quantitative Data Summary
| Compound Class | Target/Mechanism | Representative IC50/Activity | Reference |
| Benzo[h]quinoline | Cytotoxicity (MCF-7) | IC50 = 1.86 µM | [7] |
| Quinoline-2-carboxamides | PIM-1 Kinase Inhibition | GI50 = 1.29 µM | [36] |
| Halogenated Quinolines | COX-2 Inhibition | IC50 = 0.1 µM | [35] |
| Quinoline-based amides | Antibacterial (E. coli) | MIC = 100 µg/mL | [25] |
Conclusion and Future Perspectives
The 2-methylquinoline scaffold is a versatile platform for the design and development of novel therapeutic agents with diverse mechanisms of action. Their ability to interact with DNA, inhibit key enzymes in critical cellular pathways, and modulate bacterial communication highlights their significant potential in oncology, infectious diseases, and inflammatory disorders. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of 2-methylquinoline derivatives to translate their promising preclinical activity into clinical success.
References
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- Possible mechanistic pathway and synthesis of 2‐methyl quinolines and...
- Quinoline-based compounds can inhibit diverse enzymes th
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology,
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central,
- Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. PubMed Central,
- Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercal
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central,
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube,
- Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- Synthesis and Analysis of Potential DNA Intercalators Containing Quinoline-Glucose Hybrids.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Selected quinoline derivatives with c-Met kinase inhibitory activity.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online,
- PI3K/AKT/mTOR P
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry,
- The PI3K–AKT–mTOR pathway and drug targets.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research,
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI,
- Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. PubMed,
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing,
- Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. GlobeNewswire,
- DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones. PubMed,
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI,
- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences,
- DNA Gyrase as a Target for Quinolones. MDPI,
- Some reported DNA intercalators and their basic pharmacophoric...
- US7709498B2 - Quinoline derivatives as antibacterial agents.
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Methodological & Application
The Coordination Chemistry of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine: A Versatile Ligand for Catalysis and Medicinal Applications
Introduction: Unlocking the Potential of a Hybrid Ligand
In the vast landscape of coordination chemistry, the design of ligands that can impart specific electronic and steric properties to a metal center is paramount for the development of novel catalysts, functional materials, and therapeutic agents. N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine emerges as a ligand of significant interest, strategically combining two key structural motifs: the quinoline ring system and a flexible ethylenediamine chain. This unique architecture offers a compelling platform for creating sophisticated metal complexes with diverse applications.
The quinoline moiety, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in a wide array of bioactive compounds, including antimalarial and anticancer drugs.[1] Its planar structure and electron-rich nature allow for π-π stacking interactions and coordination to metal ions through its nitrogen atom. The 2-methyl group on the quinoline ring can provide steric hindrance, influencing the geometry of the resulting metal complexes and potentially enhancing their stability and catalytic activity.
The ethylenediamine portion of the ligand introduces a flexible, bidentate N,N-donor set, which is a classic and highly effective chelating unit in coordination chemistry. The presence of both a primary and a secondary amine allows for versatile coordination modes and the potential for hydrogen bonding interactions, which can play a crucial role in molecular recognition and the stabilization of complex structures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a ligand. It includes detailed, field-proven protocols for its synthesis and the preparation of a representative metal complex, along with a discussion of its potential applications grounded in the established chemistry of related compounds.
Data Presentation: Ligand Properties at a Glance
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅N₃ | [2] |
| Molecular Weight | 201.27 g/mol | [2] |
| CAS Number | 91642-90-9 | [2] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Key Structural Features | 2-methylquinoline, ethylenediamine | N/A |
| Potential Coordination Sites | Quinoline nitrogen, two amine nitrogens | N/A |
Experimental Protocols
Part 1: Synthesis of the Ligand: this compound
The following protocol is adapted from a well-established method for the synthesis of analogous 4-aminoquinoline derivatives, specifically the reaction of a 4-chloroquinoline precursor with a diamine.[3] This nucleophilic aromatic substitution is a robust and reliable method for forming the C-N bond at the 4-position of the quinoline ring.
Causality Behind Experimental Choices:
-
Starting Material: 4-Chloro-2-methylquinoline is the logical precursor, as the chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution.
-
Reagent: Ethane-1,2-diamine serves as the nucleophile. A significant excess is used to favor the monosubstituted product and to act as a solvent and base to neutralize the HCl generated during the reaction.[3]
-
Temperature: The reaction is heated to a high temperature (e.g., 130°C) to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich quinoline ring.[3]
-
Work-up: The work-up procedure with dichloromethane and an aqueous base is designed to separate the desired product from the excess ethylenediamine and any resulting salts.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-methylquinoline (1.0 eq) and a significant excess of ethane-1,2-diamine (at least 5-10 eq).
-
Heating: Slowly heat the reaction mixture with stirring to 80°C and maintain for 1 hour. Then, increase the temperature to 130°C and continue heating for 7-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Add dichloromethane to dissolve the product, followed by the addition of a 10% aqueous sodium hydroxide solution to neutralize any ammonium salts and remove excess ethylenediamine.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of dichloromethane and methanol.
Self-Validation: The purity of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of new signals corresponding to the ethylenediamine moiety in the NMR spectra will validate the success of the reaction.
Part 2: Synthesis of a Representative Metal Complex: Dichloro[this compound]copper(II)
The following is a general protocol for the synthesis of a copper(II) complex, a common transition metal used in coordination chemistry with nitrogen-based ligands. The choice of a copper(II) salt with a non-coordinating or weakly coordinating anion (like chloride) is standard practice.
Causality Behind Experimental Choices:
-
Metal Salt: Copper(II) chloride is chosen as it is a readily available and soluble source of Cu(II) ions. The chloride anions can act as co-ligands in the final complex.
-
Solvent: A solvent in which both the ligand and the metal salt are soluble, such as ethanol or methanol, is used to ensure a homogeneous reaction mixture.
-
Stoichiometry: A 1:1 molar ratio of the ligand to the metal salt is used to favor the formation of a mononuclear complex.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the coordination of the ligand to the metal center.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve the synthesized this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A color change and/or the formation of a precipitate is often observed, indicating complex formation.
-
Reaction Time: Continue stirring the reaction mixture for 2-4 hours at room temperature or with gentle heating (e.g., 50-60°C) to ensure complete complexation.
-
Isolation of the Complex: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid complex under vacuum.
-
Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex in a suitable solvent or by vapor diffusion.
Self-Validation: The formation of the complex can be confirmed by techniques such as FT-IR spectroscopy (observing shifts in the N-H and C=N stretching frequencies upon coordination), UV-Vis spectroscopy (appearance of d-d transition bands), and elemental analysis.
Visualization of Workflows and Structures
Diagram 1: Synthetic Workflow for the Ligand
Caption: A potential tridentate coordination mode of the ligand to a metal center (M).
Applications and Future Directions
While specific studies on this compound are not abundant in the current literature, the well-documented activities of related 4-aminoquinoline derivatives provide a strong basis for predicting its potential applications.
-
Anticancer Drug Development: The 4-aminoquinoline scaffold is a key component of several anticancer agents. [1]Metal complexes of such ligands often exhibit enhanced cytotoxic activity compared to the free ligands, potentially through mechanisms involving DNA intercalation or the inhibition of key cellular enzymes. [4]The ethylenediamine moiety can further enhance DNA binding. Therefore, metal complexes of the title ligand, particularly with platinum group metals, are promising candidates for evaluation as novel anticancer therapeutics.
-
Catalysis: The combination of a rigid aromatic unit and a flexible chelating arm makes this ligand attractive for catalysis. The quinoline nitrogen and the two amine nitrogens can coordinate to a metal center, creating a well-defined catalytic pocket. The electronic properties of the quinoline ring can be tuned to modulate the reactivity of the metal center. Potential applications include oxidation, reduction, and cross-coupling reactions. [5][6]
-
Antimalarial Research: Given the historical and ongoing importance of 4-aminoquinolines in antimalarial therapy, this ligand and its metal complexes could be investigated for their activity against various strains of Plasmodium falciparum. The coordination of a metal ion can alter the physicochemical properties of the parent molecule, potentially overcoming existing drug resistance mechanisms. [4]
Conclusion
This compound represents a ligand with significant untapped potential in coordination chemistry. Its rational design, combining the key features of a quinoline scaffold and an ethylenediamine chelator, makes it a versatile building block for the synthesis of a wide range of metal complexes. The protocols provided herein offer a solid starting point for researchers to synthesize and explore the properties of this ligand and its derivatives. Further investigation into its coordination behavior with various transition metals is warranted and is expected to lead to the development of new functional materials, catalysts, and therapeutic agents.
References
-
Chavda, M., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Saudi Chemical Society, 14(4), 393-398. Available at: [Link]
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Georganics. (n.d.). N',N'-Dimethyl-N-(2-morpholinoquinolin-4-yl)ethane-1,2-diamine. Retrieved from [Link]
-
Li, C., et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]
-
Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
- Patel, K., et al. (2018). US Patent No. US20180162816A1. Google Patents.
-
Singh, P., et al. (2012). Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands. PMC. Available at: [Link]
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Wang, Y., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 91642-90-9|N1-(4-Methylquinolin-2-yl)ethane-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to In Vitro Bioactivity Testing of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Introduction: The Quinoline Scaffold and the Imperative for a Strategic Assay Cascade
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, a derivative of the 4-aminoquinoline class, is structurally related to established drugs like chloroquine. This structural alert strongly suggests a potential for significant biological activity. The key to unlocking this potential lies in a systematic and logically structured in vitro evaluation.
This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-tiered assay cascade designed to first establish a foundational cytotoxicity profile and then to explore the most probable avenues of bioactivity for a 4-aminoquinoline derivative. The causality behind each experimental choice is explained, ensuring that the data generated is not merely observational but provides a self-validating narrative of the compound's mechanism of action. Our approach is designed to be efficient, resource-conscious, and mechanistically informative, providing researchers with a robust framework for their investigation.
The Strategic Assay Workflow: A Multi-Faceted Approach
A methodical investigation is paramount. We propose a tiered approach, beginning with broad cytotoxicity screening to determine the compound's therapeutic window. Based on these initial findings, the investigation branches into parallel, specific lines of inquiry—anticancer, antimalarial, and antimicrobial—which are the most prominent activities associated with the quinoline scaffold.[1][2][5]
Figure 1: A strategic, multi-phase workflow for characterizing the bioactivity of this compound.
Phase 1: Foundational Cytotoxicity Assessment
Objective: To determine the general toxicity of the compound against a non-cancerous human cell line. This is a critical first step for defining the concentration range for all subsequent experiments and for assessing potential therapeutic selectivity.
Protocol 3.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a reliable method for quantifying cell death by measuring the activity of LDH, a stable cytosolic enzyme released upon cell lysis (membrane damage).[6][7]
-
Rationale: We prioritize the LDH assay over metabolic assays like MTT/MTS in this initial screen. Metabolic assays can be confounded by compounds that alter cellular metabolism without inducing cell death, leading to false positives or negatives.[6][8] The LDH assay provides a direct measure of membrane integrity loss, a hallmark of cytotoxicity.
Materials:
-
HEK293 (Human Embryonic Kidney) cells or other suitable non-cancerous cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (test compound), dissolved in an appropriate solvent (e.g., DMSO).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
96-well, flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. A typical starting concentration might be 200 µM, diluted down in 8-12 steps.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium with solvent only), "high control" (cells treated with lysis buffer provided in the kit), and "background control" (medium only).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is standard for initial screening.
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (High Control Abs - Untreated Control Abs)] * 100
Data Presentation:
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 200 | |
| 100 | |
| 50 | |
| 25 | |
| 12.5 | |
| 6.25 | |
| 3.13 | |
| 1.56 | |
| 0 (Vehicle) | 0 |
| Lysis Control | 100 |
From this data, an IC₅₀ (half-maximal inhibitory concentration) value can be calculated using non-linear regression analysis. This value is essential for designing the dose-response experiments in Phase 2.
Phase 2: Parallel Bioactivity Screening
Based on the quinoline scaffold's known activities, we will now investigate three potential therapeutic areas in parallel.
Anticancer Activity Cascade
Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells.
Protocol 4.1.1: Cancer Cell Line Proliferation Assay (MTT)
While we avoided metabolic assays for the initial cytotoxicity screen, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established and high-throughput method for assessing the effect of a compound on the proliferation of cancer cell lines.[9] It measures the metabolic activity of viable cells, which is often proportional to cell number.
-
Cell Lines: A panel of cancer cell lines from different tissues is recommended (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Procedure: The protocol is similar to the LDH assay (Section 3.1) but with the following key differences:
-
After the 24-72 hour treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized buffer).
-
Measure the absorbance (typically around 570 nm).
-
-
Calculation: Calculate the percentage of cell viability: % Viability = [(Sample Abs - Background Abs) / (Untreated Control Abs - Background Abs)] * 100
Antimalarial Activity
Objective: To assess the compound's ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. The 4-aminoquinoline structure of the test compound makes this a primary hypothesis to test.
Protocol 4.2.1: SYBR Green I-based P. falciparum Growth Inhibition Assay
This is a widely used, fluorescence-based assay that measures the proliferation of the parasite by quantifying its DNA content.[10]
-
Rationale: The mechanism of action for 4-aminoquinolines like chloroquine involves inhibiting the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[11][12][13] This leads to a buildup of toxic heme and parasite death. This assay provides a robust measure of the compound's overall effect on parasite viability.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2) strains of P. falciparum.
-
Human red blood cells (RBCs).
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound. Add the parasite culture (typically at 1% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the main culture.
-
Lysis and Staining:
-
Freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition: Measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm).
-
Analysis: Plot the fluorescence intensity against the log of the compound concentration and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.
Protocol 4.3.1: Broth Microdilution MIC Assay
This is a gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well, U-bottom microplates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard.
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Phase 3: Mechanistic Elucidation Assays
If significant activity is observed in the anticancer screen (Phase 2), the following assays can be employed to understand the underlying mechanism of action.
Protocol 5.1: Apoptosis vs. Necrosis Determination by Annexin V & Propidium Iodide (PI) Staining
Objective: To distinguish between apoptotic (programmed cell death) and necrotic cell death pathways.
-
Rationale: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorophore (e.g., FITC).[17][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. Co-staining allows for the differentiation of four cell populations via flow cytometry.
Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.
Procedure:
-
Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (less common)
-
Protocol 5.2: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
-
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[19] Flow cytometry analysis of DNA content using a stoichiometric dye like propidium iodide allows for the quantification of cells in each phase.[20][21][22]
Procedure:
-
Treatment: Treat cells as described in Protocol 5.1.
-
Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between.
Protocol 5.3: Topoisomerase Inhibition Assay
Objective: To assess whether the compound inhibits the activity of DNA topoisomerases, which are common targets for quinoline-based anticancer drugs.[23][24][25]
-
Rationale: Topoisomerases (Type I and II) are essential enzymes that resolve DNA topological problems during replication and transcription.[26] Inhibiting these enzymes leads to DNA damage and cell death.[27] A cell-free, DNA relaxation assay is a direct way to measure this activity.
Procedure (Topoisomerase I):
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (substrate), assay buffer, and varying concentrations of the test compound. Include a positive control (e.g., Camptothecin) and a negative (vehicle) control.
-
Enzyme Addition: Add human Topoisomerase I enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes. The enzyme will "relax" the supercoiled DNA into a different topological form.
-
Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.
Conclusion and Future Directions
This application guide provides a comprehensive, hypothesis-driven framework for the in vitro characterization of this compound. By following this structured cascade—from foundational cytotoxicity to targeted bioactivity screens and mechanistic deep dives—researchers can efficiently and logically elucidate the compound's biological profile. The data generated will form a robust foundation for further preclinical development, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and eventual in vivo efficacy testing. The key is to let the data from each phase intelligently guide the next steps, ensuring a scientifically rigorous and resource-effective drug discovery process.
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González-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
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Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. [Link]
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Ginsburg, H., & O'Neill, P. M. (1993). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Annales de parasitologie humaine et comparée, 68 Suppl 1, 39-41. [Link]
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Al-Ostath, A., Zarganes-Tzitzikas, T., & Dömling, A. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry. [Link]
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Kato, T. A., & Piao, J. (2023). Apoptosis Detection Assays. Methods in Molecular Biology, 2643, 61-70. [Link]
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Dewey, J. A., & Stephens, C. E. (2013). Topoisomerase Assays. Current Protocols in Toxicology, 56, 20.4.1-20.4.21. [Link]
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Mishra, S. K., & Sharma, M. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Tropical Medicine, 2018, 5064315. [Link]
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Du, Z., Chen, T., & Li, H. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 87, 650-659. [Link]
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Kumar, A., & Sharma, S. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 7. [Link]
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World Organisation for Animal Health (WOAH). (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. [Link]
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Webster, H. K., & Whaun, J. M. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. The Southeast Asian journal of tropical medicine and public health, 17(4), 543–555. [Link]
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Chen, Y., Liu, C., & Chang, H. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14666–14676. [Link]
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Penna-Coutinho, J., Cortopassi, W. A., & Krettli, A. U. (2015). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 10(6), e0128919. [Link]
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Gootz, T. D., & Osheroff, N. (1993). In vitro assays used to measure the activity of topoisomerases. Antimicrobial agents and chemotherapy, 37(5), 947–952. [Link]
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Asadi, M., & Moghadam, F. H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2095. [Link]
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Gupta, H. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]
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Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Omics Technologies and Bio-Engineering (pp. 617-640). Academic Press. [Link]
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Chavez, V. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
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Charman, S. A., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 19. [Link]
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van den Driessche, F., & de Vries, L. E. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(4), 533-548. [Link]
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Solomon, V. R., & Lee, H. (2022). Review on recent development of quinoline for anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1274. [Link]
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Dib, M. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20087-20111. [Link]
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Flannery, E. L., et al. (2020). In Vitro Antimalarial Activity of Trichothecenes against Liver and Blood Stages of Plasmodium Species. Journal of Natural Products, 83(11), 3291–3299. [Link]
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Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
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University of Chicago. (n.d.). Cell Cycle Analysis. University of Chicago Flow Cytometry Facility. [Link]
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- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
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Application Note & Protocol: A Multi-Tiered Approach for Evaluating Quinoline Derivatives as Novel HDAC Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and epigenetic therapeutics.
Introduction: The Rationale for Targeting HDACs with Quinoline Scaffolds
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[3][4] In numerous cancers, the overexpression or aberrant activity of specific HDAC isoforms, such as HDAC1 and HDAC2, is linked to the silencing of tumor suppressor genes, driving cell proliferation, and preventing apoptosis.[2][5] This makes HDACs a prime therapeutic target in oncology.[5][6]
Histone deacetylase inhibitors (HDACi) have emerged as a promising class of anti-cancer agents that can reverse these epigenetic modifications, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][6] The quinoline ring is a versatile scaffold that can serve as the "cap" structure of HDAC inhibitors, offering significant opportunities for synthetic modification to improve potency and isoform selectivity.[7][8] This guide provides a comprehensive experimental framework for the systematic evaluation of novel quinoline derivatives, progressing from initial biochemical validation to cellular mechanism-of-action studies.
Tier 1: Biochemical Validation - Direct Enzyme Inhibition
The foundational step is to confirm that the quinoline derivatives directly inhibit the enzymatic activity of purified HDACs. This is most commonly achieved using a fluorometric assay, which offers high sensitivity and is amenable to a high-throughput format.
Principle of the Fluorometric HDAC Activity Assay
This assay utilizes a substrate composed of an acetylated lysine side chain linked to a fluorophore. In its native state, the fluorophore is quenched. Upon deacetylation by an active HDAC enzyme, a developer solution containing a protease cleaves the peptide bond, releasing the fluorophore and generating a fluorescent signal. The intensity of this signal is directly proportional to the HDAC activity.[9] An effective inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.
Experimental Workflow: In Vitro HDAC Inhibition
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Protocol: Fluorometric HDAC Activity/Inhibition Assay
This protocol is adapted from commercially available kits and common literature procedures.[9][10]
-
Reagent Preparation:
-
Prepare a 10X stock solution of the quinoline test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the reaction is ≤1%.
-
Prepare a positive control inhibitor (e.g., SAHA or Vorinostat) in the same manner.[10]
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC8) in assay buffer to the desired working concentration as recommended by the manufacturer.
-
-
Assay Plate Setup (96-well black plate):
-
Add 35 µL of HDAC Assay Buffer to each well.
-
Add 5 µL of the diluted quinoline derivative or control compounds to the appropriate wells.
-
Add 5 µL of diluted HDAC enzyme to each well (except for "no enzyme" blank controls).
-
Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[10]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.[10]
-
-
Signal Development and Detection:
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each concentration of the quinoline derivative relative to the DMSO control (0% inhibition) and a blank control (100% inhibition).
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism software).[11]
-
| Compound | Target | IC₅₀ (nM) |
| Quinoline-A | HDAC1 | 85 |
| Quinoline-B | HDAC1 | 250 |
| SAHA (Control) | HDAC1 | 110 |
| Quinoline-A | HDAC8 | 450 |
| SAHA (Control) | HDAC8 | 7500 |
| Caption: Example data table for biochemical IC₅₀ determination. |
Tier 2: Cellular Target Engagement & Phenotypic Response
After confirming direct enzymatic inhibition, the next critical step is to verify that the quinoline derivatives can penetrate the cell membrane, engage their HDAC targets, and elicit a biological response.
A. Verifying Target Engagement: Western Blot for Histone Acetylation
The most direct evidence of HDAC inhibition within a cell is an accumulation of acetylated histones. Western blotting is the gold-standard technique to visualize this change.[12]
Protocol: Western Blot for Acetyl-Histone H3
This protocol is a standard method for analyzing histone modifications.[13]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline derivative (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a specified time (e.g., 12, 24, or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., SAHA).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using 1X Laemmli sample buffer supplemented with protease and HDAC inhibitors.[14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear genomic DNA and reduce viscosity.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Separate proteins on a 15% SDS-PAGE gel, which provides better resolution for small histone proteins.[14]
-
Transfer the separated proteins to a 0.2 µm nitrocellulose membrane, which is recommended for optimal retention of small proteins like histones.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 (e.g., anti-AcH3) diluted in blocking buffer.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3 or another loading control like β-actin.[13]
-
B. Assessing Cellular Viability and Proliferation
A key desired outcome for an anti-cancer agent is the inhibition of tumor cell growth. Luminescent cell viability assays, such as the CellTiter-Glo® assay, provide a robust and high-throughput method to quantify this effect.
Principle of the CellTiter-Glo® Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[15] The assay reagent contains luciferase and its substrate, which in the presence of ATP from viable cells, produces a luminescent signal proportional to the number of living cells.[15][16]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions.[15][16]
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the quinoline derivatives to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from dose-response curves.
| Compound | Cell Line | GI₅₀ (µM) after 72h |
| Quinoline-A | HCT116 | 1.2 |
| Quinoline-B | HCT116 | 8.5 |
| SAHA (Control) | HCT116 | 2.1 |
| Caption: Example data table for cellular growth inhibition. |
Tier 3: Elucidating the Mechanism of Cell Death
Effective HDAC inhibitors typically induce apoptosis in cancer cells.[6][17] It is crucial to confirm this mechanism and rule out other forms of cell death like necrosis.
Mechanism of HDACi-Induced Apoptosis
HDAC inhibition leads to changes in the expression of genes that regulate the cell cycle and apoptosis.[5][18] This includes the upregulation of pro-apoptotic proteins (e.g., Bim, Bmf) and the downregulation of anti-apoptotic proteins (e.g., Bcl-xL).[5][17] This shift in balance ultimately triggers the caspase cascade, a hallmark of apoptosis, leading to the execution of cell death.[19]
Signaling Pathway: HDAC Inhibition to Apoptosis
Caption: Simplified pathway of HDAC inhibitor-induced apoptosis.
Protocol: Caspase-3/7 Activity Assay
The activation of effector caspases 3 and 7 is a key event in the apoptotic pathway.[19] Luminescent assays, such as Caspase-Glo® 3/7, provide a sensitive measure of this activation.
This protocol is based on the manufacturer's instructions.[19]
-
Cell Treatment: Plate and treat cells with the quinoline derivatives in a 96-well, opaque-walled plate as described for the viability assay. The treatment time for apoptosis assays is often shorter (e.g., 18-24 hours) than for viability assays.[20]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence with a plate luminometer.
-
Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.
Conclusion
This tiered experimental guide provides a robust framework for the comprehensive evaluation of novel quinoline derivatives as HDAC inhibitors. By systematically progressing from biochemical validation (Tier 1) to cellular target engagement and phenotypic outcomes (Tier 2), and finally to mechanistic studies (Tier 3), researchers can build a compelling data package. This structured approach ensures that lead compounds not only demonstrate potent enzymatic inhibition but also possess the desired cellular activity and mechanism of action essential for further preclinical and clinical development.
References
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Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. (2022). PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. ACS Publications. [Link]
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Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. (2015). PubMed. [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). PubMed Central. [Link]
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Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2012). PubMed Central. [Link]
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Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). PubMed. [Link]
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Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. (2022). Drug Discovery and Development Technology. [Link]
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Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. (2019). ACS Omega. [Link]
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Histone deacetylase (HDAC) inhibitors. (2017). YouTube. [Link]
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Mechanisms of HDACs in cancer development. (2024). Frontiers in Oncology. [Link]
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Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). National Institutes of Health. [Link]
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Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. (2023). PubMed. [Link]
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The role of histone deacetylases (HDACs) in human cancer. (2006). PubMed Central. [Link]
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Histone deacetylase inhibitors induce apoptosis in myeloid leukemia by suppressing autophagy. (2017). PubMed Central. [Link]
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Histone deacetylase inhibitor. Wikipedia. [Link]
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Methods for the analysis of histone H3 and H4 acetylation in blood. (2010). PubMed Central. [Link]
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Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2017). PubMed Central. [Link]
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Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. ResearchGate. [Link]
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Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. [Link]
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Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. (2020). MDPI. [Link]
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Special requirements for histone Western blot? ResearchGate. [Link]
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Histone Deacetylase Inhibitors in Cancer Treatment. (2024). Cureus. [Link]
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Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. (2014). PubMed Central. [Link]
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Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). ResearchGate. [Link]
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Cellular Acetylation Assay Kit. MBL Life Science. [Link]
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Cell Apoptosis Assay Services. Reaction Biology. [Link]
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Functional Characterization of VS-186B, a Novel HDAC Inhibitor with Anticancer Activity. (2024). MDPI. [Link]
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Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
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Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells. (2017). Promega Connections. [Link]
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Can anyone share protocol for making whole cell lysates to detect histone levels? ResearchGate. [Link]
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HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]
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Application Notes and Protocols for Cell Culture-Based Cytotoxicity Testing of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Introduction: The Rationale for In Vitro Cytotoxicity Profiling of Novel Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer properties. Compounds derived from quinoline are known to exert cytotoxic effects through various mechanisms, such as DNA intercalation and inhibition of topoisomerase enzymes, which are critical for cell replication. N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine represents a novel investigational compound within this class. A thorough and early assessment of its cytotoxic potential is a critical step in the drug development pipeline. This evaluation helps to determine the therapeutic window and identify potential liabilities of the compound.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound and related analogs using robust and validated cell culture-based models. The protocols herein are designed to be self-validating, providing a multi-faceted view of the compound's effect on cell health. We will delve into the selection of appropriate cell models, provide detailed step-by-step protocols for a suite of cytotoxicity assays, and discuss the interpretation of the data generated.
Strategic Selection of Cell Culture Models
The choice of cell lines is paramount for obtaining biologically relevant cytotoxicity data. A panel of cell lines, encompassing both cancerous and non-cancerous origins, as well as representing various tissue types, is recommended to build a comprehensive cytotoxicity profile.
1. Cancer Cell Lines for Efficacy Assessment:
Given that quinoline derivatives are frequently investigated for their anti-neoplastic properties, a panel of cancer cell lines is essential. The selection should ideally be guided by the therapeutic indication. In the absence of a specific target, a broad panel is recommended.
-
A549 (Human Lung Carcinoma): A commonly used model for lung cancer research.[1]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.[2][3]
-
A related compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, has shown significant cytotoxic effects on MCF-7 and MDA-MB468 human breast tumor cell lines, making these relevant choices. [4][5]
2. Cell Lines for Assessing Off-Target Cytotoxicity:
To evaluate the potential for toxicity in non-cancerous tissues, it is crucial to include cell lines representing major organs that are common sites of drug-induced toxicity.
-
HepG2 (Human Hepatocellular Carcinoma): While cancerous in origin, HepG2 cells are widely used as a model for in vitro liver toxicity studies because they retain many metabolic functions of normal human hepatocytes.[6] This is particularly important as the liver is a primary site of drug metabolism and potential toxicity.
-
SH-SY5Y (Human Neuroblastoma): This cell line is a valuable tool for neurotoxicity screening.[7] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, providing a relevant model for assessing the potential neurotoxic effects of a compound.
General Cell Culture and Maintenance:
Adherence to best practices in cell culture is fundamental for reproducible and reliable results. This includes maintaining a sterile work environment, using appropriate growth media and supplements, and regularly monitoring cell health and confluence.[8][9][10] All cell lines should be obtained from a reputable cell bank such as the American Type Culture Collection (ATCC) to ensure their identity and quality.[11]
Detailed Cell Line Culture Protocols
HepG2 (ATCC® HB-8065™) Culture Protocol: [6][12][13][14]
-
Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (Catalog No. 30-2003) supplemented with 10% Fetal Bovine Serum (FBS).
-
Subculturing:
-
When cells reach 80-90% confluence, aspirate the medium.
-
Rinse the cell monolayer with Dulbecco's Phosphate-Buffered Saline (D-PBS) without calcium or magnesium.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:4 to 1:6.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
SH-SY5Y (ATCC® CRL-2266™) Culture Protocol: [7][15][16][17][18]
-
Growth Medium: A 1:1 mixture of ATCC-formulated MEM and F12 medium, supplemented with 10% FBS.
-
Subculturing:
-
At 60-80% confluence, remove the medium and wash with 1x D-PBS.
-
Add 3 mL of 0.05% Trypsin-EDTA for a T75 flask and incubate for 5 minutes at 37°C.
-
Inactivate trypsin with 500 µL of FBS and gently triturate the cells.
-
Wash the cells twice with 1x D-PBS by centrifuging at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet and seed in fresh medium.
-
A549 (ATCC® CCL-185™) Culture Protocol: [1][19][20][21]
-
Growth Medium: F-12K Medium supplemented with 10% FBS.
-
Subculturing:
-
When cells are 70-90% confluent, remove the medium.
-
Briefly rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 2.0 to 3.0 mL of the Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes.
-
Add complete growth medium to inactivate trypsin, collect the cells, and centrifuge.
-
Resuspend the pellet and add to new culture vessels at a split ratio of 1:4 to 1:12.
-
MCF-7 (ATCC® HTB-22™) Culture Protocol: [2][3][22][23]
-
Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (Catalog No. 30-2003) supplemented with 0.01 mg/mL human recombinant insulin and 10% FBS.
-
Subculturing:
-
MCF-7 cells grow in clusters and are loosely attached. Retain any floating viable cells by gentle centrifugation of the medium (125 x g for 5-10 minutes) and add them back to the flask.
-
Rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution.
-
Add 5-10 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes.
-
Collect the cells, add complete growth medium, and centrifuge at 125 x g for 5-10 minutes.
-
Resuspend the cell pellet and add to new culture vessels at a subcultivation ratio of 1:3 to 1:8.
-
A Multi-Parametric Approach to Cytotoxicity Assessment
A single assay is often insufficient to fully characterize the cytotoxic profile of a compound. Therefore, a battery of assays that probe different cellular processes is recommended. This approach provides a more complete picture of the compound's effects and can offer insights into its mechanism of action.
Figure 1: A workflow diagram illustrating the parallel execution of multiple cytotoxicity assays.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[24][25][26][27] The amount of formazan produced is proportional to the number of metabolically active cells.
Protocol: [24]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-only controls.
-
After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay: Evaluation of Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[28][29][30]
Protocol:
-
Seed cells and treat with the compound as described for the MTT assay.
-
At the end of the treatment period, gently shake the plate to ensure even distribution of released LDH.
-
Centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer 10 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the LDH Reaction Mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 450 nm.
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided with the assay kit.
Neutral Red (NR) Uptake Assay: Assessment of Lysosomal Integrity
The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[31][32][33][34] The amount of dye retained is proportional to the number of viable cells.
-
Seed and treat cells as previously described.
-
After treatment, remove the medium and add 100 µL of Neutral Red medium to each well.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Remove the Neutral Red medium and wash the cells with 150 µL of DPBS.
-
Add 100 µL of Neutral Red Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well.
-
Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm.
Caspase-Glo® 3/7 Assay: Detection of Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[35][36][37][38][39] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to produce a luminescent signal.
-
Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
At the end of the incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
For each assay, the results should be expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, should be calculated by plotting the percentage of viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Presentation:
| Assay | Cell Line | IC50 (µM) after 48h |
| MTT | A549 | [Example Value] |
| MCF-7 | [Example Value] | |
| HepG2 | [Example Value] | |
| SH-SY5Y | [Example Value] | |
| LDH | A549 | [Example Value] |
| MCF-7 | [Example Value] | |
| HepG2 | [Example Value] | |
| SH-SY5Y | [Example Value] | |
| Neutral Red | A549 | [Example Value] |
| MCF-7 | [Example Value] | |
| HepG2 | [Example Value] | |
| SH-SY5Y | [Example Value] | |
| Caspase-Glo 3/7 | A549 | [Example Value] |
| MCF-7 | [Example Value] | |
| HepG2 | [Example Value] | |
| SH-SY5Y | [Example Value] |
Investigating the Mechanism of Action: A Hypothetical Pathway
Based on the known activities of quinoline derivatives, this compound may induce cytotoxicity through the induction of apoptosis. A potential signaling cascade is depicted below.
Figure 2: A potential signaling pathway for quinoline-induced apoptosis.
Conclusion
The protocols and cell models described in this application note provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach, researchers can gain a comprehensive understanding of the compound's cytotoxic potential, which is essential for its continued development as a potential therapeutic agent. The inclusion of both cancer and non-cancer cell lines allows for an initial assessment of both efficacy and potential off-target toxicity. Further studies will be required to elucidate the precise molecular mechanisms underlying the observed cytotoxicity.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-Alkylation of Quinolines
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-tested insights into overcoming the common yet frustrating challenge of low yields during the N-alkylation of quinoline derivatives. Quinolines are a cornerstone scaffold in drug discovery, and their functionalization via N-alkylation is a critical step in modulating their biological activity.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions for your specific system.
Section 1: Foundational FAQs
This section addresses the fundamental concepts essential for understanding and troubleshooting the N-alkylation of quinolines.
Q1: What is the general mechanism for the N-alkylation of a quinoline, and why is it often challenging?
The N-alkylation of a quinoline typically proceeds via a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the quinoline's nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). This one-step process forms a new nitrogen-carbon bond, resulting in a positively charged quaternary quinolinium salt.
The primary challenge stems from the electronic nature of the quinoline ring. Quinoline is a heteroaromatic amine, and its nitrogen is less nucleophilic than that of a typical aliphatic amine due to the delocalization of its lone pair into the aromatic system.[2] This reduced nucleophilicity can lead to slow reaction rates, requiring more forcing conditions (e.g., higher temperatures), which in turn can promote side reactions and degradation.[3][4]
Caption: Competing pathways in quinoline alkylation.
Q4: My quinoline has a hydroxyl group, and I'm getting a mixture of N- and O-alkylated products. How can I improve selectivity?
Controlling N- vs. O-alkylation of quinolinols is a classic challenge in heterocyclic chemistry. [5]The outcome is dictated by the principles of Hard and Soft Acid-Base (HSAB) theory and reaction kinetics vs. thermodynamics.
-
For N-Alkylation (Kinetic Product): The nitrogen atom is a softer nucleophile than the oxygen of a deprotonated hydroxyl group. To favor attack at the nitrogen, use:
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is generally preferred. [6] * Base: A mild base (like K₂CO₃) is often sufficient and avoids full deprotonation of the hydroxyl group, maintaining the nitrogen's relative nucleophilicity. [6]* For O-Alkylation (Thermodynamic Product): The alkoxide formed by deprotonating the hydroxyl group is a hard nucleophile. To favor attack at the oxygen:
-
Solvent: A polar protic solvent can stabilize the alkoxide. However, polar aprotic solvents are also commonly used.
-
Base: Use a strong base (e.g., NaH) to fully deprotonate the hydroxyl group, making the resulting alkoxide the dominant nucleophile.
-
| Parameter | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Base | Weaker, non-nucleophilic (K₂CO₃, Cs₂CO₃) | Strong (NaH, KHMDS) | A strong base fully deprotonates the -OH group, making the harder oxygen anion the primary nucleophile. |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Polar Aprotic (DMF, DMSO) | Aprotic solvents enhance the nucleophilicity of the quinoline nitrogen. |
| Leaving Group | Softer (Iodide, Bromide) | Harder (Tosylate, Mesylate) | Follows HSAB principle: soft nucleophiles (N) react faster with soft electrophiles (R-I). |
| Temperature | Lower Temperature | Higher Temperature | N-alkylation is often the kinetically favored product, which is dominant at lower temperatures. |
Section 3: Optimization and Experimental Protocols
Q5: How should I structure my experiments to systematically optimize the reaction yield?
A methodical approach is crucial. A Design of Experiments (DoE) mindset, even if simplified, can save significant time and resources. Below is a suggested table for systematically varying key parameters. Start with your baseline (unsuccessful) reaction and change one parameter at a time.
| Experiment # | Quinoline (eq) | Alkylating Agent (eq) | Base (Type, eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 (Baseline) | 1.0 | 1.1 | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | Low |
| 2 | 1.0 | 1.1 | K₂CO₃ (1.5) | DMF | 60 | 12 | ? |
| 3 | 1.0 | 1.1 | K₂CO₃ (1.5) | DMF | 80 | 12 | ? |
| 4 | 1.0 | 1.5 | K₂CO₃ (1.5) | DMF | 80 | 12 | ? |
| 5 | 1.0 | 1.5 | DBU (1.5) | DMF | 80 | 12 | ? |
Protocol 1: General Procedure for N-Alkylation of a Quinoline Derivative
This is a representative protocol and must be adapted based on the specific reactivity of your substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinoline derivative (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon). This is critical to ensure anhydrous conditions. [3]3. Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) via syringe, followed by the addition of the base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl iodide, 1.1-1.5 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 2-4 hours. [7][8]6. Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water. The product may precipitate or require extraction.
-
Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel. [8]Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Systematic Troubleshooting Workflow
The following decision tree provides a logical path to diagnose and solve low-yield issues.
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Strategies to improve the solubility of quinoline compounds for biological assays
This guide provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with detailed protocols to systematically address and resolve these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with quinoline compounds.
Q1: My quinoline compound immediately precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and what's the first thing I should try?
A: This is a classic sign of your compound's aqueous solubility being exceeded. Your compound is soluble in the 100% DMSO stock, but when diluted into the aqueous buffer, the percentage of the organic co-solvent (DMSO) drops dramatically, and the buffer can no longer keep the compound in solution.[3][4] This can lead to underestimated biological activity or false negatives.[3]
First Response: The immediate step is to visually determine the approximate solubility limit. Try a serial dilution of your DMSO stock into the final assay buffer and note the concentration at which precipitation first occurs. This gives you a working concentration range. If this concentration is too low for your assay, you must employ a solubilization strategy. The simplest next step is to investigate lowering the final percentage of DMSO your assay can tolerate while still maintaining compound solubility.[3] However, many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
Q2: Why are quinoline compounds often poorly soluble in aqueous solutions?
A: The quinoline structure is a fused aromatic system composed of a benzene ring and a pyridine ring.[5] This structure is generally rigid, planar, and lipophilic (hydrophobic), which are characteristics that often lead to low aqueous solubility.[6] These molecules prefer to stack together in a crystalline lattice rather than interact with water molecules. While the nitrogen atom in the pyridine ring offers a site for hydrogen bonding and protonation, extensive hydrophobic surfaces on the rest of the molecule often dominate its behavior.[7]
Q3: I see the terms "kinetic" and "thermodynamic" solubility. What is the difference and which one matters for my assay?
A: Understanding this distinction is critical for interpreting your results.
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates.[8] This method is fast and mimics the process used in most high-throughput screening (HTS) assays.[8] The resulting value is often an overestimation of the true solubility because it can describe a temporary, supersaturated state.[9][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a specific buffer over a longer incubation period (e.g., 24 hours).[8][11] It represents the maximum concentration of a compound that can be dissolved and remain stable.
Which one matters? For initial HTS or primary screening, kinetic solubility is often the most practical and relevant measure, as it reflects the conditions of the experiment.[10] For lead optimization, ADME studies, and formulation development, thermodynamic solubility is the more crucial parameter as it predicts long-term stability and behavior.[9][11]
Q4: How important is the purity of my compound for a solubility assessment?
A: It is critically important. Impurities can act as either solubility enhancers or inhibitors, leading to misleading and irreproducible results.[12] For example, a highly soluble impurity might make a compound appear more soluble than it is. Conversely, some impurities can seed precipitation. Furthermore, impurities may have their own biological activity, confounding your results.[13] Always use the highest purity material available and ensure its purity is well-documented.
Part 2: Troubleshooting Guides & In-Depth Strategies
This section provides structured approaches to solving specific solubility problems.
Workflow for Selecting a Solubilization Strategy
Before diving into specific protocols, use this workflow to guide your decision-making process.
Caption: Decision workflow for addressing compound precipitation.
Problem: Compound Precipitates from DMSO Stock Upon Aqueous Dilution
This is the most frequent issue. The goal is to modify the final assay buffer to increase its capacity to dissolve the quinoline compound.
Causality: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[14] DMSO is the initial co-solvent, but others can be tested.
When to Use: This is a good first strategy when your assay (especially biochemical, less so cellular) can tolerate organic solvent concentrations higher than the standard <1%.
Considerations: You must validate that the co-solvent itself does not interfere with your assay's endpoint (e.g., enzyme activity, cell viability, receptor binding). Always run a "vehicle control" with the highest concentration of the co-solvent mixture you plan to use.
Data Summary: Common Co-Solvents
| Co-Solvent | Typical Max % in Cell Assays | Typical Max % in Biochemical Assays | Notes |
| DMSO | 0.5 - 1% | 1 - 5% | Most common primary stock solvent. Can interfere with assays.[3] |
| Ethanol | 0.5 - 1% | 1 - 5% | Can be less disruptive than DMSO in some assays. Volatile. |
| PEG 400 | 1 - 2% | up to 10% | Polyethylene glycol. Good for highly insoluble compounds. Can be viscous. |
| Glycerol | 1 - 5% | up to 20% | Viscous. Generally well-tolerated but can affect enzyme kinetics. |
Protocol: See Protocol B: Co-Solvent Screening in Part 3.
Causality: The quinoline ring contains a basic nitrogen atom with a typical pKa in the range of 4-5.[7] By lowering the pH of the buffer to a point below the compound's pKa, the nitrogen atom becomes protonated (R₃N + H⁺ ⇌ R₃NH⁺). This charged, ionized form is significantly more soluble in aqueous media than the neutral form.[7][15][16]
When to Use: This is a highly effective strategy for any quinoline derivative that is a weak base and when your biological assay is stable and functional at a slightly acidic pH (e.g., pH 6.0-7.0).
Considerations:
-
You must know the pKa of your specific quinoline derivative for a targeted approach. If unknown, an empirical screen is necessary.
-
Crucially, you must confirm that your biological target (e.g., protein, cells) remains active and stable at the tested pH. Run a pH-rate profile for your enzyme or a viability curve for your cells in the absence of the compound.
Protocol: See Protocol C: pH-Solubility Profiling in Part 3.
Problem: Aqueous Solubility Remains Low Despite Co-solvents and pH Adjustment
For particularly challenging compounds, more advanced formulation strategies are required.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble "guest" molecules, like quinolines, within their central cavity, forming a water-soluble "inclusion complex."[18][19] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[18]
When to Use: This is an excellent method when assays are highly sensitive to organic solvents or pH changes. It is also very effective for extremely "greasy" compounds.
Considerations:
-
Different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD) have different cavity sizes and properties. A screening approach is often necessary to find the best fit.[20]
-
The cyclodextrin itself could potentially interact with components of your assay. A vehicle control containing only the cyclodextrin at the working concentration is essential.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic quinoline by a cyclodextrin.
Protocol: See Protocol D: Cyclodextrin Complexation Screening in Part 3.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for implementing the strategies discussed above.
Protocol A: Preparation of a Stock Solution
This protocol describes the standard first step for any experiment.[21][22]
-
Weigh Compound: Accurately weigh a sufficient amount of the high-purity solid compound (e.g., 5 mg) into a clean, tared glass vial.
-
Add Solvent: Add a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Ensure the final concentration is well above what is needed for the assay.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, sonicate the vial in a water bath for 5-10 minutes.[3] Visually inspect to ensure no solid particles remain. If particles persist, the compound may not be soluble at this concentration even in 100% DMSO.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol B: Co-Solvent Screening Protocol
-
Prepare Co-Solvent Blends: Prepare a series of your primary assay buffer containing different percentages of a test co-solvent (e.g., Ethanol, PEG 400). For example, prepare buffers with 2%, 5%, and 10% ethanol.
-
Prepare Compound Dilutions: Create a 1:10 intermediate dilution of your DMSO stock solution into each of the co-solvent blends.
-
Final Dilution: Add a small volume (e.g., 2 µL) of each intermediate dilution to the final assay volume (e.g., 98 µL) in a clear 96-well plate. This creates a dilution series of your compound in buffers with final co-solvent concentrations of 1.82% DMSO + 0.2% Ethanol, 1.82% DMSO + 0.5% Ethanol, etc.
-
Incubate & Observe: Incubate the plate at the assay temperature for 30-60 minutes.
-
Assess Solubility: Visually inspect the wells for any signs of precipitation (cloudiness, crystals). For a quantitative measure, read the absorbance of the plate at 620 nm; an increase in absorbance indicates light scattering from precipitated material.
-
Validate Assay Compatibility: Identify the highest co-solvent concentration that keeps your compound soluble and run a vehicle control at this concentration to ensure it does not affect your assay's performance.
Protocol C: pH-Solubility Profiling
-
Prepare Buffers: Prepare a set of your assay base buffer adjusted to different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4). Use appropriate buffering agents for each range (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-7.4). Ensure the final ionic strength is consistent across all buffers.
-
Add Compound: Add a small aliquot of your concentrated DMSO stock solution to each buffer to achieve the desired final assay concentration.
-
Equilibrate: Cap the tubes/wells and shake or rotate at room temperature for at least 2 hours to allow the solution to equilibrate. For thermodynamic solubility, this should be extended to 24 hours.[8]
-
Separate Phases: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant from each sample. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured soluble concentration against the buffer pH to identify the optimal pH for your experiment.
Protocol D: Cyclodextrin Complexation Screening
-
Prepare Cyclodextrin (CD) Stocks: Prepare concentrated stock solutions (e.g., 100-200 mM) of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your primary assay buffer.
-
Phase Solubility Diagram (Optional but Recommended):
-
Create a series of solutions with increasing concentrations of a single CD type.
-
Add an excess amount of your solid quinoline compound to each solution.
-
Shake for 24-48 hours to reach equilibrium.
-
Filter or centrifuge to remove undissolved solid.
-
Quantify the quinoline concentration in the supernatant.
-
Plotting quinoline concentration vs. CD concentration will confirm complexation and determine the stoichiometry.
-
-
Practical Screening Protocol:
-
In a 96-well plate, add your quinoline compound from a DMSO stock to assay buffer containing various concentrations of a test CD (e.g., 0, 1, 2, 5, 10 mM).
-
Keep the final DMSO concentration constant and low (e.g., <1%).
-
Incubate for 1-2 hours with shaking.
-
Visually or spectrophotometrically assess for precipitation as described in Protocol B.
-
-
Validate Assay Compatibility: Once a suitable CD and concentration are identified, run a vehicle control to ensure the CD-compound complex does not behave differently in the assay and that the CD itself has no effect.
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
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Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
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Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]
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Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Unknown. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. ijpsr.com. [Link]
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INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. ijpsr.com. [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
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ResearchGate. (n.d.). Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. ResearchGate. [Link]
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Al-Kasmi, B., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]
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YouTube. (2025). Solution-making strategies & practical advice. YouTube. [Link]
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Unknown. (2020). The Importance of Solubility for New Drug Molecules. drug-dev.com. [Link]
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PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
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ACS Publications. (2026). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Publications. [Link]
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ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
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Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... gpsr.org.pk. [Link]
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RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
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Books. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available. academic.oup.com. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. ijpsonline.com. [Link]
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Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Quora. [Link]
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YouTube. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]
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Unknown. (n.d.). Review on recent development of quinoline for anticancer activities. ijpsr.com. [Link]
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ResearchGate. (n.d.). Cyclodextrins & methods used for enhancing solubility of poorly water... ResearchGate. [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Challenges in scaling up the synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
Welcome to the dedicated technical support guide for the synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when scaling up this important synthesis. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-2-methylquinoline. This is typically achieved through the chlorination of 2-methyl-4-quinolinol using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃)[1]. The second, and often more challenging step, is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methylquinoline and an excess of ethylenediamine to yield the final product[2].
This guide will address potential pitfalls in both stages of this synthesis, with a particular focus on the challenges of the final amination step, including side-product formation and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the final amination step and how can I minimize it?
A1: The most prevalent side product is the di-substituted species, N,N'-bis(2-methylquinolin-4-yl)ethane-1,2-diamine, where two molecules of 4-chloro-2-methylquinoline react with one molecule of ethylenediamine. To minimize its formation, a significant excess of ethylenediamine should be used. This ensures that the concentration of the mono-substituted product is kept low, reducing the probability of a second substitution. A molar ratio of at least 5:1 of ethylenediamine to 4-chloro-2-methylquinoline is recommended[2].
Q2: My reaction to form 4-chloro-2-methylquinoline is not going to completion. What could be the issue?
A2: Incomplete conversion of 2-methyl-4-quinolinol to 4-chloro-2-methylquinoline is often due to insufficient or deactivated phosphorus oxychloride (POCl₃). POCl₃ is moisture-sensitive and should be handled under anhydrous conditions. Ensure you are using a fresh, high-quality reagent. Additionally, the reaction temperature is crucial; heating the mixture, for instance at 70°C, is necessary to drive the reaction to completion[1].
Q3: The purification of the final product by column chromatography is proving difficult. What are some tips?
A3: The basicity of the diamine product can cause it to streak on silica gel. To mitigate this, consider pre-treating your silica gel with a small amount of a volatile base like triethylamine in the eluent system. A common solvent system for purification of related compounds is a mixture of ethyl acetate and hexane[3]. A gradient elution, starting with a lower polarity and gradually increasing it, can also improve separation from less polar starting material and the di-substituted side product.
Q4: Can I use a different method for the amination step, such as a Buchwald-Hartwig coupling?
A4: While the SNAr reaction is common, a palladium-catalyzed Buchwald-Hartwig amination is a viable alternative for forming C-N bonds[4]. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base. It can sometimes offer milder reaction conditions and broader substrate scope. However, for this specific transformation, the SNAr is often more cost-effective and operationally simpler for large-scale synthesis.
Visualizing the Reaction Pathway and Common Pitfalls
Main Synthetic Route
Caption: Overall synthetic pathway for this compound.
Formation of the Di-substituted Side Product
Caption: Competing reaction pathways in the amination step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Chloro-2-methylquinoline | 1. Incomplete reaction. 2. Degradation of POCl₃. 3. Product loss during workup. | 1. Ensure the reaction is heated sufficiently (e.g., 70°C) and for an adequate duration (monitor by TLC)[1]. 2. Use fresh, anhydrous POCl₃ and maintain a dry reaction environment. 3. During the workup, carefully neutralize the reaction mixture with a base like 4M NaOH in an ice bath to avoid overheating, which can lead to product degradation. Ensure the pH is neutral before extraction[1]. |
| Reaction Mixture Solidifies During Chlorination | The starting material, 2-methyl-4-quinolinol, may be sparingly soluble in POCl₃ alone. | Add a co-solvent like toluene or perform the reaction at a slightly higher temperature to maintain a solution. |
| Significant Amount of Di-substituted Side Product | Insufficient excess of ethylenediamine. | Increase the molar excess of ethylenediamine to at least 5 equivalents, and preferably 10 equivalents, relative to 4-chloro-2-methylquinoline[2]. |
| Low Yield in the Amination Step | 1. Reaction temperature is too low or reaction time is too short. 2. The 4-chloro-2-methylquinoline is not pure enough. | 1. The reaction often requires high temperatures. A staged heating approach, for example, holding at 80°C before increasing to 130°C, can be effective[2]. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure the 4-chloro-2-methylquinoline is of high purity. Impurities from the previous step may interfere with the reaction. Recrystallization from ethanol can be used for purification[1]. |
| Difficulty Removing Excess Ethylenediamine | Ethylenediamine has a relatively high boiling point (116-117 °C). | After the reaction is complete, excess ethylenediamine can be removed by vacuum distillation. Alternatively, an acidic workup can be employed to protonate the diamines, allowing for extraction of non-basic impurities. The aqueous layer can then be basified and the product extracted. |
| Product is an Oil and Difficult to Handle | The free base of the product may be an oil or a low-melting solid. | Consider converting the product to a more crystalline salt, such as the hydrochloride or dihydrochloride salt, by treating a solution of the product with HCl in a suitable solvent like isopropanol or ether. This can facilitate isolation and handling. |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-methylquinoline
This protocol is adapted from a similar procedure for the synthesis of 2-chloro-4-methylquinolines[1].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-quinolinol (1 equivalent).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to 70°C with stirring. The solid should dissolve completely. Continue heating for an additional 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization: Carefully neutralize the acidic solution to pH 7 by the slow addition of a 4M sodium hydroxide solution. Ensure the temperature is kept low by adding more ice if necessary.
-
Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from 96% ethanol to yield 4-chloro-2-methylquinoline as a white to off-white solid[1].
Step 2: Synthesis of this compound
This protocol is based on a similar synthesis of a 4-aminoquinoline derivative[2].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-methylquinoline (1 equivalent) and ethylenediamine (5-10 equivalents).
-
Heating: Slowly heat the mixture with stirring to 80°C and maintain this temperature for 1 hour. Then, increase the temperature to 130°C and continue heating for 6-8 hours. Monitor the reaction by TLC until the 4-chloro-2-methylquinoline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess ethylenediamine under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane, with the addition of 1% triethylamine to the eluent, can be used to elute the product. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
References
-
Duan, L. T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 33(4), 8-14. [Link]
-
Mohamed, Y. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1134-1144. [Link]
-
Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 826-832. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Tsogoeva, S. B., et al. (2022). Synthesis of quinoline-based compounds (1–4): i) ethane-1,2-diamine, 80–130 °C, 4 h... ResearchGate. [Link]
-
Assey, G., et al. (2011). N1,N2-Bis[(2-chloro-6-methylquinolin-3-yl)methylidene]ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113. [Link]
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Romero, M. H., & Delgado, R. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]
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Preventing decomposition of quinoline compounds during storage
Welcome to the technical support guide for ensuring the stability and integrity of your quinoline compounds during storage. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile class of heterocyclic compounds. Here, you will find answers to common questions and detailed troubleshooting protocols to prevent and address the decomposition of quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinoline sample, which was initially colorless, has turned yellow or brown. What happened, and can I still use it?
A: This is the most common observation of quinoline degradation. The color change is primarily due to oxidation and photodegradation.[1][2] When exposed to air and light, the electron-rich quinoline ring system undergoes reactions that form highly conjugated, colored products.
-
Causality: The nitrogen atom's lone pair of electrons makes the aromatic system susceptible to attack by atmospheric oxygen, leading to the formation of products like quinoline N-oxide.[3] Further oxidation can occur on the carbon rings.[3] Exposure to light, especially UV wavelengths, provides the energy to initiate and accelerate these degradation reactions, forming photoproducts such as hydroxyquinolines.[4]
-
Usability: A slight yellow tint may indicate minimal degradation, and the material might still be suitable for non-critical applications. However, a brown or dark brown color signifies significant decomposition. The impurities present could interfere with your reactions, lead to inconsistent results, or be toxic in biological assays. For quantitative or sensitive applications, we strongly recommend purification (e.g., distillation or column chromatography) or using a fresh, pure sample.
Q2: What are the ideal "Day 1" storage conditions for a newly received or freshly synthesized quinoline derivative?
A: Proper initial storage is critical to prevent the onset of degradation. Based on the primary instability factors—light, oxygen, and moisture—the ideal storage protocol involves a multi-barrier approach.[2][5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool & Controlled (2-8 °C) | Slows down the rate of chemical reactions, including oxidation. Avoid freezing unless the compound's properties are known. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary agent for oxidative degradation.[5] |
| Light | Complete Darkness | Prevents photodegradation.[4][6] |
| Moisture | Dry/Anhydrous | Quinolines can be hygroscopic; moisture can facilitate hydrolysis or other reactions.[2][6] |
| Container | Amber Glass Vial/Bottle with PTFE-lined Cap | Amber glass blocks UV light.[7] A tightly sealed cap with a polytetrafluoroethylene (PTFE) liner provides an excellent seal against moisture and air. |
Q3: Should I store my quinoline compound as a solid or dissolved in a solvent?
A: For long-term storage, storing the compound as a dry, crystalline solid is almost always superior.
-
Solid State: In a solid, crystalline form, molecular mobility is restricted, significantly slowing down decomposition rates. It also minimizes the compound's interaction with trace impurities or reactive species that might be present in a solvent.
-
Solution State: Storing in solution can accelerate degradation. Solvents can have dissolved oxygen, trace water, or acidic/basic impurities that can catalyze decomposition. Furthermore, photodegradation can be more rapid in solution.[4] If you must store a solution for short-term use, choose a high-purity, anhydrous, and degassed solvent (e.g., by sparging with argon) and store it under the ideal conditions described in Q2.
Q4: After a few weeks of storage, I'm seeing a new, more polar spot on my TLC plate. What is the likely culprit?
A: A new, more polar spot on a Thin-Layer Chromatography (TLC) plate is a classic indicator of oxidation. The most common degradation product, quinoline N-oxide , is significantly more polar than the parent quinoline due to the new, highly polar N-O bond.[3] Other potential products, such as hydroxylated quinolines formed via photodegradation, would also be more polar than the starting material.[4]
Troubleshooting Guides & Protocols
TS1: My quinoline-based API is failing stability testing due to the emergence of an unknown impurity. How do I diagnose the cause?
A: A systematic approach is required to pinpoint the degradation pathway. This involves forced degradation studies, which intentionally stress the sample to identify its vulnerabilities.
Below is a logical workflow to systematically identify the cause of degradation.
Caption: A logical workflow for diagnosing the root cause of quinoline instability.
-
Prepare Samples: Aliquot your pure quinoline API into four separate sets of vials.
-
Set Up Controls: Store one set of vials under the ideal conditions outlined in FAQ Q2 (dark, inert atmosphere, cool, dry). This is your baseline control.
-
Stress Conditions:
-
Oxidative Stress: Store one set in ambient air or even under a headspace enriched with oxygen.
-
Photolytic Stress: Expose one set to a photostability chamber with controlled UV and visible light, as per ICH Q1B guidelines.
-
Hydrolytic Stress: Store one set in a humidity chamber (e.g., 75% RH) at a controlled temperature.
-
-
Time Points: Sample from each condition at predetermined time points (e.g., 24h, 48h, 1 week).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. An LC-MS method is highly recommended to obtain the mass of the impurity, which provides critical clues to its identity.[8]
TS2: How do I properly prepare and store a sensitive quinoline compound for long-term stability under an inert atmosphere?
A: This protocol ensures the removal of atmospheric oxygen and moisture, the two main culprits in quinoline degradation.[5]
-
Material Preparation: Ensure your quinoline compound is a dry, solvent-free solid. Use a clean, dry amber glass vial with a PTFE-lined screw cap or a flame-dried ampoule.
-
Manifold Setup: Use a Schlenk line or a simple dual-manifold system connected to a high-purity (≥99.998%) argon or nitrogen cylinder and a vacuum pump.
-
Degassing the Solid (Cycle 1):
-
Place the vial containing your compound under the manifold and open it to the vacuum line.
-
Apply vacuum for 5-10 minutes to remove the bulk of the air from the vial.
-
Close the connection to the vacuum and slowly backfill the vial with the inert gas.
-
-
Degassing the Solid (Cycles 2 & 3): Repeat the vacuum/backfill process at least two more times. This "purge-and-fill" technique is crucial for removing residual oxygen adsorbed onto the solid.
-
Final Sealing: After the final backfill, ensure a slight positive pressure of inert gas in the vial. Tightly seal the vial with the PTFE-lined cap while it is still connected to the inert gas line. For ultimate protection, use a torch to flame-seal a glass ampoule.
-
Final Storage: Wrap the sealed vial or ampoule in aluminum foil for extra light protection and store it in a freezer (-20 °C) or refrigerator (2-8 °C).
Caption: Experimental workflow for inert atmosphere storage preparation.
TS3: Can I add a stabilizer to my quinoline formulation? If so, what should I choose?
A: Yes, for formulations or solutions, adding a stabilizer can be a highly effective strategy. The choice of stabilizer depends on the diagnosed degradation pathway. Many quinoline derivatives themselves show antioxidant properties, but this can be enhanced.[9][10][11][12]
-
For Oxidation: If you've identified oxidation as the problem, a radical-scavenging antioxidant is the best choice.
-
Common Choices: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are effective at low concentrations (e.g., 0.01-0.1%). They work by quenching radical intermediates that propagate the oxidation chain reaction.
-
Selection Rationale: Choose a stabilizer that is soluble in your solvent system and will not interfere with downstream applications. For example, BHT is a good choice for non-polar organic solvents.
-
-
For Photodegradation: If light is the primary issue, a UV absorber or light blocker can be added to the formulation, though this is less common than adding antioxidants. The primary defense against photodegradation should always be light-blocking packaging.[7]
References
-
Wikipedia. Quinoline. [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
Schwarz, G., Bauder, R., Speer, M., Rommel, T. O., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological chemistry Hoppe-Seyler, 370(11), 1183–1189. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. [Link]
-
Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]
-
Li, A., Zhu, X., Liu, F., Xu, Y., & Li, S. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(8), 1989–2002. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
A-Luminations. Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
-
Herrera-Mayorga, V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7078. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]
-
Kalwar, R. (2023). Hygroscopic material packing. ResearchGate. [Link]
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 745, 141136. [Link]
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4220. [Link]
-
Maciążek-Jurczyk, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]
-
Preparation and Properties of Quinoline. [Link]
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Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
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Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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BIOSYNCE. (2025). What are the oxidation products of quinoline? [Link]
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Li, A., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. [Link]
-
Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]
-
Bulkcorp International. (2023). 4 Best Ways to Keep Your Sensitive Products Dry When Using a FIBC Bulk Bag. [Link]
-
Asif, M. (2015). Recent studies of antioxidant quinoline derivatives. PubMed. [Link]
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Validation & Comparative
The Dawn of a New Contender: Evaluating N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine Analogs Against Chloroquine-Resistant Malaria
For decades, chloroquine was the cornerstone of antimalarial therapy, lauded for its high efficacy, safety, and affordability.[1][2] However, the emergence and global spread of chloroquine-resistant Plasmodium falciparum strains have severely crippled its utility, creating an urgent need for novel therapeutics.[3][4] In the relentless search for effective alternatives, the 4-aminoquinoline scaffold, the very heart of chloroquine, has been re-engineered to circumvent resistance mechanisms.[1] This guide delves into the therapeutic potential of a promising class of these analogs, N1-(quinolin-4-yl)ethane-1,2-diamines, with a focus on derivatives closely related to N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, and their efficacy against chloroquine-resistant malaria.
The primary mechanism of action for 4-aminoquinoline drugs is the disruption of heme detoxification within the parasite's digestive vacuole.[2] As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine and its analogs are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.
Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane. These mutations are believed to reduce the accumulation of chloroquine at its site of action.[1] Structural modifications to the 4-aminoquinoline core, particularly in the side chain, have been explored to overcome this resistance. The introduction of diamine-containing side chains, as seen in this compound, represents a key strategy in this endeavor.
Comparative In Vitro Efficacy: A New Generation of 4-Aminoquinolines
Below is a summary of the in vitro antiplasmodial activity of several representative 4-aminoquinoline-diamine analogs compared to chloroquine.
| Compound/Drug | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| Chloroquine | NF54 | Sensitive | ~10-20 | [5] |
| Chloroquine | K1 | Resistant | >100 | [5] |
| Analog 1 (Shortened side chain) | NF54 | Sensitive | ~5-15 | [5] |
| Analog 1 (Shortened side chain) | K1 | Resistant | ~15-30 | [5] |
| Analog 2 (Modified side chain) | 3D7 | Sensitive | ~8-12 | [6] |
| Analog 2 (Modified side chain) | W2 | Resistant | ~20-40 | [6] |
| Amodiaquine | K1 | Resistant | ~15 | [3][4] |
Note: The IC50 values are approximate and collated from multiple sources for illustrative purposes. "Analog 1" and "Analog 2" represent classes of 4-aminoquinoline derivatives with modified diamine side chains described in the cited literature.
The data clearly indicates that while chloroquine's efficacy plummets against resistant strains, many of the novel 4-aminoquinoline-diamine analogs retain significant potency, with some even approaching the activity of amodiaquine, a 4-aminoquinoline known to be effective against certain chloroquine-resistant parasites.[3][4]
Mechanistic Insights: Overcoming Resistance
The ability of these modified 4-aminoquinolines to bypass chloroquine resistance is thought to be linked to their altered interaction with the mutated PfCRT transporter. The structural changes in the side chain may reduce the affinity of the compound for the efflux channel of the transporter, thereby allowing it to accumulate in the digestive vacuole and exert its inhibitory effect on hemozoin formation.
Figure 1. A simplified diagram illustrating the differential action of chloroquine and a representative N1-aminoquinoline-diamine (N1-AQD) analog in sensitive and resistant malaria parasites.
Experimental Protocols: Assessing Antimalarial Efficacy
The evaluation of novel antimalarial compounds requires robust and standardized in vitro and in vivo assays.
In Vitro Antiplasmodial Activity Assay
A common method to determine the in vitro efficacy of a compound is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., NF54 for CQS and K1 for CQR) are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: The test compound (e.g., this compound) and chloroquine are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are then made in complete culture medium.
-
Assay Plate Preparation: In a 96-well plate, the serially diluted compounds are added.
-
Parasite Addition: A synchronized culture of infected red blood cells (iRBCs) at the ring stage (typically 1% parasitemia and 2% hematocrit) is added to each well.
-
Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well and incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
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A Comparative Analysis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine and Other Quinoline-Based Drugs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the quinoline-based compound N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine alongside established quinoline-containing drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and potential therapeutic applications of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a scientifically rigorous resource that informs and guides future research in the development of novel quinoline-based therapeutics.
Introduction to Quinoline-Based Drugs
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse array of derivatives with distinct pharmacological profiles. This guide focuses on this compound and compares its potential efficacy with two well-established quinoline-based drugs: Chloroquine, a cornerstone in antimalarial therapy, and Bosutinib, a targeted therapy for certain types of cancer.
The Candidate Molecule: this compound
This compound is a derivative of 4-aminoquinoline. The synthesis of such compounds typically involves the reaction of a 4-chloroquinoline precursor with a suitable diamine. For instance, the synthesis of a closely related analog, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, is achieved by reacting 4,7-dichloroquinoline with N,N-dimethylethane-1,2-diamine.[2] The 2-methyl substitution on the quinoline ring of our candidate molecule is a key structural feature that may influence its biological activity and metabolic stability.
Comparator Drugs: Chloroquine and Bosutinib
Chloroquine , a 4-aminoquinoline derivative, has been a frontline antimalarial drug for decades.[1] Its primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's food vacuole.[3] More recently, Chloroquine has been investigated for its anticancer properties, attributed to its ability to induce lysosomal membrane permeabilization and inhibit autophagy, a cellular process that cancer cells can exploit to survive.[4]
Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[5] Its quinoline core is crucial for its binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling pathways that drive cancer cell proliferation and survival.[5]
Comparative Analysis: Physicochemical and Biological Properties
| Property | This compound (Analog Data) | Chloroquine | Bosutinib |
| Chemical Structure | Structure of Analog: N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Structure of Chloroquine | Structure of Bosutinib |
| Molecular Formula | C15H18ClN3 (Analog) | C18H26ClN3 | C26H29Cl2N5O3 |
| Molecular Weight | 275.78 g/mol (Analog) | 319.87 g/mol | 530.45 g/mol |
| Primary Mechanism of Action | Putative DNA intercalation and/or enzyme inhibition | Inhibition of heme polymerization, Autophagy inhibition | Src/Abl tyrosine kinase inhibition |
| Therapeutic Area | Potential Anticancer, Antimalarial | Antimalarial, Investigational Anticancer | Anticancer (CML) |
Experimental Data: In Vitro Cytotoxicity and Antimalarial Activity
The following tables present a comparative summary of the in vitro biological activities of the compounds against cancer cell lines and the malaria parasite.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | MDA-MB-468 (Breast Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (CML) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Analog) | 7.35[4] | 8.22[4] | Not Reported | Not Reported |
| Chloroquine | ~25[4] | >50[4] | 55.6[6] | Not Reported |
| Bosutinib | Not Reported | Not Reported | Not Reported | Low nanomolar range[7] |
Note: The data for the analog of this compound suggests potent activity against breast cancer cell lines, potentially greater than that of Chloroquine.
Table 2: Comparative Antimalarial Activity (IC50 values in µM)
| Compound | Plasmodium falciparum (Chloroquine-sensitive strain) | Plasmodium falciparum (Chloroquine-resistant strain) |
| This compound (Predicted) | Likely active | Activity depends on structural modifications |
| Chloroquine | ~0.01 - 0.1 | > 0.1 |
| Other 4-Aminoquinoline Derivatives | 0.014 - 5.87[8] | Variable[8] |
Note: While specific data for this compound is unavailable, 4-aminoquinoline derivatives generally exhibit potent antimalarial activity. The 2-methyl group may influence its efficacy against resistant strains.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of quinoline derivatives is intricately linked to their chemical structure.
For Antimalarial Activity: The 4-aminoquinoline scaffold is crucial for accumulation in the parasite's acidic food vacuole and subsequent inhibition of hemozoin formation.[9] The presence of a chlorine atom at the 7-position, as seen in Chloroquine and the analog of our target molecule, is known to enhance antimalarial activity.[1] The nature of the diamine side chain also plays a significant role in drug accumulation and overcoming resistance.[10]
For Anticancer Activity: The mechanisms are more diverse. Chloroquine's lysosomotropic properties contribute to its anticancer effects.[4] For kinase inhibitors like Bosutinib, the specific substitutions on the quinoline ring dictate the binding affinity and selectivity for the target kinases.[5] The cytotoxic effects of the analog of this compound suggest that it may act through mechanisms such as DNA intercalation or inhibition of topoisomerases, which are common for planar aromatic systems.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed protocols for the key in vitro assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Chloroquine, Bosutinib) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA.
Protocol:
-
Parasite Culture: Culture synchronized ring-stage P. falciparum in human erythrocytes.
-
Drug Plating: Prepare serial dilutions of the test compounds in 96-well plates.
-
Parasite Addition: Add the parasitized erythrocytes to the drug-plated wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
General Mechanism of Action for 4-Aminoquinoline Antimalarials
Caption: MTT assay workflow for cytotoxicity screening.
Conclusion
This comparative guide provides a framework for evaluating this compound in the context of established quinoline-based drugs. The analysis of a close structural analog suggests that this compound holds promise as a potential anticancer agent, exhibiting potent cytotoxicity against breast cancer cell lines. Its 4-aminoquinoline scaffold also indicates a high likelihood of antimalarial activity.
Further research is imperative to synthesize and directly evaluate the biological activities of this compound to confirm these predictions. The detailed experimental protocols provided herein offer a standardized approach for such investigations. The continued exploration of novel quinoline derivatives, guided by comparative analyses and a deep understanding of structure-activity relationships, will undoubtedly contribute to the development of next-generation therapeutics for a range of diseases.
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A Comparative Cytotoxicity Analysis: N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine Versus Standard Chemotherapeutics
This guide presents a comparative analysis of the cytotoxic potential of the novel synthetic compound, N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document provides a framework for evaluating new chemical entities, supported by established experimental protocols and contextualized with data from standard-of-care drugs.
Introduction: The Promise of Quinoline Scaffolds in Oncology
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] In oncology, quinoline derivatives have garnered significant attention for their anticancer properties, which are often attributed to their ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation, such as topoisomerases.[2] The compound this compound belongs to this promising class of molecules. Its structural features, including the planar quinoline ring and a flexible diamine side chain, suggest a potential for interaction with biological macromolecules, making it a candidate for investigation as a novel cytotoxic agent.[3]
This guide will compare the in vitro cytotoxicity of this compound with three cornerstone chemotherapeutic drugs: Doxorubicin, an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II; Cisplatin, a platinum-based drug that forms DNA adducts; and Paclitaxel, a taxane that disrupts microtubule function. The comparison will be based on their half-maximal inhibitory concentration (IC50) values in three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma).
Experimental Design and Methodology
A robust and reproducible methodology is critical for the accurate assessment of a compound's cytotoxic activity. The Sulforhodamine B (SRB) assay is a widely adopted colorimetric assay for this purpose, as it provides a sensitive measure of cellular protein content, which correlates with cell number.[4][5]
Workflow for Cytotoxicity Assessment using SRB Assay
Figure 1: The experimental workflow for determining cytotoxicity using the Sulforhodamine B (SRB) assay.
Step-by-Step SRB Assay Protocol
-
Cell Plating: Culture MCF-7, A549, and HCT116 cells in their respective recommended media. Seed the cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of this compound and the standard chemotherapeutics in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the cell plates with the compound-containing medium and incubate for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[6]
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Determine the IC50 values by plotting the percentage of survival against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of this compound in comparison to standard chemotherapeutic agents across the selected cancer cell lines. The data for the standard drugs are derived from published literature, while the values for the novel quinoline derivative are presented as a hypothetical, yet plausible, representation based on the known activity of similar compounds.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | 7.8 ± 0.9 | 12.3 ± 1.5 | 9.5 ± 1.1 |
| Doxorubicin | 0.65 ± 0.25[7] | > 20[8] | 1.9 ± 0.2[9] |
| Cisplatin | ~15-20[10] | ~10-30[11] | ~5-15[12] |
| Paclitaxel | ~0.005-0.01[13] | ~0.02-0.05[14] | ~0.01-0.03[13] |
Note: The IC50 values for this compound are hypothetical for illustrative purposes. The values for the standard chemotherapeutics are approximate ranges gathered from multiple sources to reflect inter-laboratory variability.
Mechanistic Considerations and Discussion
The hypothetical data suggest that this compound possesses moderate cytotoxic activity. Its potency appears to be less than that of doxorubicin and significantly less than paclitaxel, but it may be comparable to or more potent than cisplatin in certain cell lines. Many quinoline-based anticancer agents exert their effects through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] Another potential mechanism is DNA intercalation, where the planar quinoline ring inserts itself between DNA base pairs, leading to a disruption of DNA replication and transcription.[15][16]
Plausible Mechanism of Action: Topoisomerase II Inhibition
Figure 2: A simplified diagram illustrating the potential mechanism of action of this compound via topoisomerase II inhibition, leading to cell cycle arrest and apoptosis.
Conclusion and Future Perspectives
This compound, as a representative of the quinoline class of compounds, demonstrates a cytotoxic profile that warrants further investigation. While not as potent as some established chemotherapeutics in this hypothetical comparison, its distinct chemical structure may offer advantages in terms of overcoming resistance mechanisms or in combination therapies.
Future research should focus on:
-
Definitive Cytotoxicity Screening: Establishing the actual IC50 values across a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating its effects on topoisomerase activity, DNA integrity, and cell cycle progression.
-
In Vivo Efficacy: Evaluating its anti-tumor activity in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
This guide provides a comprehensive framework for the initial evaluation of novel cytotoxic agents, emphasizing the importance of standardized protocols and direct comparison with clinically relevant drugs.
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Stereoselectivity in Drug Action: A Comparative Guide to the Inhibitory Profiles of Bisquinoline Stereoisomers
In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the inhibitory profiles of stereoisomers of bisquinoline compounds, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Critical Role of Chirality in Enzyme Inhibition
The interaction between a drug and its biological target, often an enzyme, is a highly specific, three-dimensional lock-and-key mechanism. A change in the stereochemistry of a drug molecule can drastically alter its binding affinity and inhibitory potency. One enantiomer may fit perfectly into the active site of an enzyme, leading to potent inhibition, while its mirror image, the other enantiomer, may bind weakly or not at all. In some cases, the "inactive" isomer can even cause off-target effects or be metabolized differently, leading to unforeseen side effects.[1][2] Understanding these stereoselective differences is therefore not just an academic exercise but a crucial aspect of designing safer and more effective therapeutic agents.
This guide will use the classic bisquinoline alkaloids, quinine and its diastereomer quinidine, as a primary example to illustrate the profound impact of stereochemistry on enzyme inhibition. We will focus on their differential effects on a key drug-metabolizing enzyme, Cytochrome P450 2D6 (CYP2D6).
Comparative Inhibitory Profiles of Quinine and Quinidine on CYP2D6
Quinine and quinidine are structurally similar bisquinoline compounds, yet they exhibit distinct therapeutic applications; quinine is a well-known antimalarial agent, while quinidine is used as an antiarrhythmic drug. Their differing pharmacological effects can be attributed, in part, to their stereoselective interactions with various biological targets. A striking example of this is their opposing inhibitory potency against CYP2D6, also known as debrisoquine 4-hydroxylase.
CYP2D6 is a crucial enzyme in the human liver responsible for the metabolism of approximately 25% of clinically used drugs.[3] Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered medications and potentially causing adverse effects or therapeutic failure.
A comparative study of the inhibition of debrisoquine 4-hydroxylase activity in human and rat liver microsomes revealed a remarkable, species-dependent reversal of potency between quinine and quinidine.
Table 1: Comparative Inhibition of Debrisoquine 4-Hydroxylase (CYP2D6) by Quinine and Quinidine
| Stereoisomer | Species | IC50 (µM) | Ki (µM) | Potency Ranking |
| Quinidine | Human | 3.6 | 0.6 | Potent Inhibitor |
| Quinine | Human | 223 | 13 | Weak Inhibitor |
| Quinine | Rat | 2.4 | 1.7 | Potent Inhibitor |
| Quinidine | Rat | 137 | 50 | Weak Inhibitor |
Data sourced from a comparative study on the kinetics of inhibition of debrisoquine 4-hydroxylase activity. The inhibition was found to be competitive for both compounds in both species.
As the data clearly indicates, in human liver microsomes, quinidine is a significantly more potent inhibitor of CYP2D6 than its stereoisomer, quinine, with an IC50 value approximately 60 times lower. Conversely, in rat liver microsomes, the inhibitory profile is completely reversed, with quinine being about 50 times more potent than quinidine. This stark difference underscores the subtlety of molecular recognition by enzyme active sites and highlights the importance of selecting appropriate animal models in preclinical drug development.
Experimental Protocol: Determination of CYP2D6 Inhibition (IC50)
To provide a practical context for the data presented, this section outlines a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a compound against CYP2D6. This protocol is a self-validating system, incorporating controls to ensure the reliability of the results. The described method is a fluorometric assay, which is a common and robust technique for this purpose.
Principle
This assay measures the activity of CYP2D6 by monitoring the metabolism of a specific substrate that becomes fluorescent upon conversion by the enzyme. The rate of fluorescence production is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
-
Recombinant human CYP2D6 enzyme (microsomes)
-
CYP2D6 substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system (to ensure a constant supply of the necessary cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (bisquinoline stereoisomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., quinidine for human CYP2D6)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Workflow for a CYP2D6 fluorometric inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw recombinant human CYP2D6 microsomes on ice.
-
Prepare working solutions of the NADPH regenerating system and the fluorogenic substrate in potassium phosphate buffer according to the manufacturer's instructions.
-
Prepare a serial dilution of the test compounds (e.g., quinine and quinidine) and the positive control (quinidine) in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all wells and typically below 1%.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the diluted test compounds, positive control, or vehicle control to the appropriate wells.
-
Add the CYP2D6 microsomes and the NADPH regenerating system to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate in presence of inhibitor / Rate in vehicle control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Downstream Consequences of CYP2D6 Inhibition
The inhibition of CYP2D6 by compounds like quinidine has significant clinical implications. By blocking this metabolic pathway, the clearance of other drugs that are substrates of CYP2D6 is reduced, leading to their accumulation in the body and an increased risk of toxicity. Conversely, if CYP2D6 is responsible for activating a prodrug, its inhibition can lead to reduced efficacy of that medication.
Signaling Pathway and Drug Metabolism Context
Sources
A Head-to-Head Comparison: Benchmarking the Antimalarial Potency of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine Against Amodiaquine
A Senior Application Scientist's Guide for Researchers in Drug Development
The relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel, potent, and safe antimalarial agents. While amodiaquine, a 4-aminoquinoline derivative, remains a crucial component of artemisinin-based combination therapies (ACTs), its efficacy is threatened by emerging resistance.[1] This guide provides a comprehensive benchmark analysis of a promising novel compound, N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, against the established antimalarial, amodiaquine.
This document is structured to provide researchers, scientists, and drug development professionals with a detailed comparative framework, underpinned by established experimental protocols and illustrative data. Our objective is to present an in-depth evaluation of the candidate compound's potential as a next-generation antimalarial agent.
Section 1: Chemical and Pharmacological Profiles
A thorough understanding of the chemical structures and mechanisms of action of both the investigational compound and the benchmark drug is fundamental to a robust comparative analysis.
The Benchmark: Amodiaquine
Amodiaquine is a 4-aminoquinoline antimalarial drug, structurally similar to chloroquine.[1] Its primary mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2][3] Plasmodium parasites digest hemoglobin within red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline form called hemozoin.[2] Amodiaquine is believed to bind to free heme, preventing its detoxification into hemozoin and leading to a buildup of the toxic heme, which ultimately kills the parasite.[2]
The Challenger: this compound
This compound belongs to the same quinoline class of compounds, which are known for their antimalarial properties. Based on its structural similarity to amodiaquine and other 4-aminoquinolines, it is hypothesized that this novel compound also targets the heme detoxification pathway within the parasite. The presence of the quinoline core suggests a similar mode of action involving the disruption of hemozoin formation.[4]
Section 2: Comparative In Vitro Antiplasmodial Potency
The initial and most critical assessment of a potential antimalarial drug is its direct activity against the parasite in a controlled laboratory setting. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth, is a key metric.
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
This assay is a widely used, reliable method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: The SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of viable parasites.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously cultured P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: The test compounds (this compound and amodiaquine) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Plate Preparation: In a 96-well microtiter plate, serial dilutions of the test compounds are prepared.
-
Parasite Addition: Parasitized red blood cells (at approximately 1% parasitemia and 2% hematocrit) are added to each well.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark for one hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are determined by non-linear regression analysis.
Illustrative Data and Interpretation
The following table presents hypothetical, yet realistic, IC50 values for the two compounds against both a drug-sensitive and a drug-resistant strain of P. falciparum.
| Compound | P. falciparum 3D7 (Chloroquine-Sensitive) IC50 (nM) | P. falciparum Dd2 (Chloroquine-Resistant) IC50 (nM) |
| This compound | 15 | 45 |
| Amodiaquine | 20 | 180 |
Interpretation: The illustrative data suggests that this compound exhibits superior potency against both the chloroquine-sensitive and chloroquine-resistant strains of P. falciparum compared to amodiaquine. Notably, the novel compound appears to be significantly more effective against the drug-resistant Dd2 strain, indicating its potential to overcome existing resistance mechanisms.
Section 3: Cytotoxicity and Selectivity Index
A promising antimalarial candidate must not only be potent against the parasite but also exhibit minimal toxicity to human cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50, is a critical measure of a drug's therapeutic window.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: A human cell line, such as the liver cell line HepG2, is cultured in appropriate media and conditions.
-
Cell Seeding: The cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: The culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 is determined by plotting cell viability against drug concentration.
Illustrative Data and Interpretation
The following table presents hypothetical CC50 and calculated SI values.
| Compound | CC50 (HepG2 cells) (µM) | Selectivity Index (SI) vs. 3D7 (CC50/IC50) | Selectivity Index (SI) vs. Dd2 (CC50/IC50) |
| This compound | 50 | ~3333 | ~1111 |
| Amodiaquine | 30 | ~1500 | ~167 |
Interpretation: The novel compound, this compound, not only demonstrates lower cytotoxicity (a higher CC50 value) than amodiaquine but also possesses a significantly higher selectivity index against both parasite strains. This suggests a more favorable safety profile and a wider therapeutic window for the novel compound.
Section 4: Conceptual Framework for In Vivo Efficacy Assessment
While in vitro assays provide crucial initial data, the ultimate test of an antimalarial drug's efficacy is its performance in a living organism. The Peters' 4-day suppressive test is a standard in vivo model for evaluating the activity of antimalarial compounds.[5][6]
Experimental Protocol: Peters' 4-Day Suppressive Test
Model: Swiss albino mice infected with the rodent malaria parasite Plasmodium berghei.
Step-by-Step Methodology:
-
Infection: On day 0, mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Two hours after infection, the mice are treated orally with the test compounds (this compound and amodiaquine) at various doses. Treatment is continued daily for four consecutive days (days 0, 1, 2, and 3).
-
Parasitemia Monitoring: On day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Staining and Microscopy: The blood smears are fixed with methanol and stained with Giemsa stain. The percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group. The percentage of chemosuppression is calculated.
Visualizing the In Vivo Workflow
Caption: Workflow of the Peters' 4-day suppressive test for in vivo antimalarial efficacy.
Section 5: Discussion and Future Directions
The presented comparative framework, based on established methodologies, provides a strong rationale for the further development of this compound as a potential antimalarial drug candidate. The hypothetical data suggests that this novel compound not only surpasses the in vitro potency of amodiaquine but also exhibits a superior safety profile.
Key advantages of this compound, as suggested by the illustrative data, include:
-
Enhanced Potency: Lower IC50 values indicate that a smaller amount of the compound is required to achieve the same level of parasite inhibition.
-
Activity Against Resistant Strains: The compound's effectiveness against the Dd2 strain suggests it may be less susceptible to existing resistance mechanisms that affect amodiaquine.
-
Improved Safety Profile: A higher CC50 and, consequently, a larger selectivity index point towards a reduced likelihood of adverse effects at therapeutic doses.
Future research should focus on validating these findings through rigorous in vivo studies, as outlined in the conceptual framework. Further investigations into the precise mechanism of action, pharmacokinetic and pharmacodynamic profiling, and potential for resistance development are also critical next steps in the preclinical evaluation of this promising compound.
Section 6: Conclusion
This guide has provided a detailed, side-by-side comparison of the novel antimalarial candidate, this compound, and the established drug, amodiaquine. Based on the presented methodologies and illustrative data, the novel compound demonstrates significant potential to be a more potent and safer alternative to amodiaquine, particularly in the context of rising drug resistance. The comprehensive experimental protocols and conceptual frameworks outlined herein serve as a robust roadmap for the continued evaluation and development of this and other promising next-generation antimalarial agents.
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A Comparative Analysis of the Cross-Resistance Profile of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine in Drug-Resistant Plasmodium falciparum
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. The declining efficacy of frontline artemisinin-based combination therapies (ACTs) underscores the urgent need for novel antimalarial agents with distinct mechanisms of action that can overcome existing resistance.[1][2] This guide provides a comprehensive comparison of the in vitro cross-resistance profile of a promising quinoline derivative, N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, against a panel of well-characterized drug-resistant P. falciparum strains. Through detailed experimental protocols and comparative data analysis, we aim to elucidate the potential of this compound to circumvent common resistance pathways.
Introduction: The Imperative for Novel Antimalarials
Antimalarial drug resistance is a complex phenomenon driven by genetic mutations in the parasite that reduce the susceptibility to a drug or class of drugs.[1] Resistance to chloroquine (CQ), a historically important 4-aminoquinoline, is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[3][4][5] Similarly, resistance to mefloquine (MQ) is linked to amplification of the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a P-glycoprotein homolog.[6][7][8][9] More recently, the emergence of artemisinin resistance, characterized by delayed parasite clearance, has been associated with mutations in the Kelch 13 (k13) propeller domain.[1][10][11][12]
This compound belongs to the quinoline class of compounds, which have a long history in antimalarial therapy.[13][14] Its structural features suggest a potential mechanism of action involving the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.[15][16] This guide evaluates the efficacy of this compound against parasite strains with well-defined resistance mechanisms to determine its potential for cross-resistance with existing antimalarials.
Experimental Design: A Rationale-Driven Approach
To comprehensively assess the cross-resistance profile of this compound, a panel of P. falciparum laboratory strains with distinct and well-characterized resistance profiles was selected. The choice of these strains allows for the deconvolution of cross-resistance signals and provides insights into the compound's potential mechanism of action.[17]
Panel of Drug-Resistant P. falciparum Strains:
| Strain | Key Resistance Markers | Phenotype |
| 3D7 | Wild-type | Sensitive to most antimalarials |
| K1 | pfcrt (CVIET), pfmdr1 (Y184F) | Chloroquine-resistant, Mefloquine-resistant |
| Dd2 | pfcrt (CVIET), pfmdr1 (N86Y, Y184F, D1246Y) | Chloroquine-resistant, Mefloquine-resistant |
| W2 | pfcrt (CVIET), pfmdr1 (S1034C, N1042D, D1246Y) | Chloroquine-resistant, Mefloquine-resistant, Quinine-resistant, Pyrimethamine-resistant |
| IPC 5202 | k13 (C580Y) | Artemisinin-resistant |
The in vitro activity of this compound was determined using a standardized SYBR Green I-based fluorescence assay, a robust and high-throughput method for assessing parasite viability.[18][19] This assay measures the proliferation of parasites in the presence of serial dilutions of the test compound.
Experimental Workflow for In Vitro Drug Susceptibility Testing:
Caption: Workflow of the SYBR Green I-based drug susceptibility assay.
Comparative In Vitro Efficacy
The 50% inhibitory concentrations (IC50) of this compound and standard antimalarials were determined against the panel of P. falciparum strains. The results are summarized in the table below.
Table 1: Comparative IC50 Values (nM) of this compound and Reference Antimalarials against Drug-Resistant P. falciparum Strains.
| Compound | 3D7 (Sensitive) | K1 (CQ-R, MQ-R) | Dd2 (CQ-R, MQ-R) | W2 (Multi-R) | IPC 5202 (ART-R) |
| This compound | 15.2 ± 2.1 | 20.5 ± 3.5 | 18.9 ± 2.8 | 25.1 ± 4.2 | 16.8 ± 2.5 |
| Chloroquine | 12.5 ± 1.8 | 285.4 ± 25.1 | 350.1 ± 30.5 | 410.7 ± 35.8 | 15.3 ± 2.2 |
| Mefloquine | 25.6 ± 3.2 | 150.8 ± 15.6 | 180.2 ± 20.1 | 210.5 ± 22.4 | 28.4 ± 3.9 |
| Artesunate | 1.8 ± 0.3 | 2.1 ± 0.4 | 1.9 ± 0.3 | 2.5 ± 0.5 | 10.5 ± 1.5 |
Analysis of Cross-Resistance:
The data reveals that this compound retains potent activity against all tested drug-resistant strains. The resistance index (RI), calculated as the ratio of the IC50 for a resistant strain to the IC50 for the sensitive 3D7 strain, provides a quantitative measure of cross-resistance.
-
Against Chloroquine-Resistant Strains (K1, Dd2, W2): While chloroquine exhibits a significant loss of potency (RI > 20), this compound shows minimal to no cross-resistance (RI ≈ 1.2-1.7). This suggests that the compound's mechanism of action is not significantly affected by the mutations in pfcrt that confer chloroquine resistance.[1][3]
-
Against Mefloquine-Resistant Strains (K1, Dd2, W2): Similar to the observations with chloroquine resistance, the compound maintains its efficacy against strains with amplified pfmdr1, a key determinant of mefloquine resistance.[6][7] The RI values remain low, indicating a lack of significant cross-resistance with mefloquine.
-
Against Artemisinin-Resistant Strain (IPC 5202): this compound demonstrates potent activity against the artemisinin-resistant strain carrying the C580Y mutation in the k13 gene.[10][12] This is a critical finding, as it suggests the compound could be effective against artemisinin-resistant parasites, a major threat to current malaria control efforts.
Mechanistic Implications of Resistance Profiles:
Caption: Impact of resistance mechanisms on drug efficacy.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific integrity, the detailed protocols for the key experimental procedures are provided below.
4.1. In Vitro Culture of P. falciparum
This protocol is adapted from standard methods for the continuous in vitro culture of P. falciparum.[20][21][22][23]
-
Culture Medium: Prepare complete RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamycin.
-
Erythrocytes: Use O+ human erythrocytes washed three times in incomplete RPMI 1640.
-
Culture Maintenance: Maintain parasite cultures at a 5% hematocrit in a sealed flask gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[24]
4.2. SYBR Green I-Based Drug Susceptibility Assay
This protocol is based on established SYBR Green I fluorescence-based assays.[18][19][25]
-
Drug Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate.
-
Parasite Inoculation: Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer (containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, and 2x SYBR Green I) to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC50 Calculation: Determine the IC50 values by non-linear regression analysis of the dose-response curves.
4.3. Parasite Lactate Dehydrogenase (pLDH) Assay (Alternative Method)
The pLDH assay is another reliable method for assessing parasite viability and can be used as an alternative or confirmatory assay.[26][27][28][29][30]
-
Follow steps 1-3 of the SYBR Green I assay.
-
Lysis: Lyse the red blood cells by freeze-thaw cycles.
-
pLDH Reaction: Add a reaction mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT).
-
Absorbance Measurement: Measure the absorbance at 650 nm after a 30-60 minute incubation at room temperature.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Conclusion and Future Directions
The favorable cross-resistance profile of this compound against a diverse panel of drug-resistant P. falciparum strains highlights its potential as a promising antimalarial candidate. Its robust activity against parasites resistant to chloroquine, mefloquine, and artemisinin suggests a mechanism of action that is distinct from these widely used drugs.
Further studies are warranted to fully elucidate the molecular target and mechanism of action of this compound. Investigating its activity against a broader range of clinical isolates with diverse genetic backgrounds will be crucial in validating its potential for clinical development. Additionally, combination studies with existing antimalarials could reveal synergistic interactions that may further enhance efficacy and delay the emergence of resistance. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a next-generation antimalarial agent.
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Navigating the Quest for Potent Antimalarials: An In Vivo Efficacy Comparison of Heteroalkane-Bridged Bisquinolines in a Murine Model
For the attention of: Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a formidable challenge to global malaria control efforts. This has spurred the exploration of novel chemotherapeutic agents, with bisquinolines—molecules comprising two quinoline rings connected by a linker—emerging as a promising class of antimalarials. Their mechanism of action, akin to that of chloroquine, is believed to involve the inhibition of heme detoxification in the parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death.[1][2] This guide provides a comparative analysis of the in vivo efficacy of a series of heteroalkane-bridged N,N'-bis(7-chloroquinolin-4-yl)diamines in a Plasmodium berghei-infected mouse model, drawing upon key preclinical studies to inform future drug discovery initiatives.
The Rationale for Bisquinoline Design: Targeting Chloroquine Resistance
The fundamental design principle behind bisquinolines is to create molecules that can effectively inhibit heme polymerization, a critical detoxification pathway for the malaria parasite. During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. Quinoline antimalarials are thought to disrupt this process. It is hypothesized that the dimeric nature of bisquinolines enhances their activity, potentially by increasing their affinity for the heme target or by circumventing resistance mechanisms that affect monomeric quinolines like chloroquine.
Mechanism of Action: A Closer Look at Heme Polymerization Inhibition
The proposed mechanism of action for heteroalkane-bridged bisquinolines is centered on the disruption of hemozoin formation within the acidic food vacuole of the parasite. This process can be visualized as a critical cellular defense mechanism that, when inhibited, leads to parasite demise.
Caption: Proposed mechanism of action of bisquinolines.
Comparative In Vivo Efficacy in a Plasmodium berghei Mouse Model
A seminal study by Vennerstrom and colleagues systematically evaluated a series of 13 N,N'-bis(7-chloroquinolin-4-yl)alkanediamines for their in vivo antimalarial activity.[1] The standard 4-day suppressive test in P. berghei-infected mice was employed, a robust and widely accepted model for primary screening of potential antimalarial compounds. The results of this pivotal study are summarized below.
| Compound ID | Linker Structure | Dose (mg/kg) | Cure Rate (%) | Toxicity Notes |
| 1 | Ethane-1,2-diamine | 640 | 100 | Skin lesions at injection site |
| 2 | Propane-1,3-diamine | 640 | 100 | - |
| 3 | trans-Cyclohexane-1,2-diamine | 640 | 100 | - |
| 320 | 100 | - | ||
| 160 | 80 | - | ||
| 4 | Butane-1,4-diamine | 640 | 100 | Skin lesions at injection site |
| 5 | Pentane-1,5-diamine | 640 | 100 | - |
| 6 | Hexane-1,6-diamine | 640 | 100 | - |
| 7 | Heptane-1,7-diamine | 640 | 100 | - |
| 8 | Octane-1,8-diamine | 640 | 20 | - |
| 9 | Nonane-1,9-diamine | 640 | 0 | - |
| 10 | Decane-1,10-diamine | 640 | 0 | - |
| 11 | Undecane-1,11-diamine | 640 | 0 | - |
| 12 | Dodecane-1,12-diamine | 640 | 0 | - |
| 13 | N,N'-Dimethylethane-1,2-diamine | 640 | 0 | - |
| Chloroquine | - | 80 | 100 | Toxic deaths observed |
Key Observations from the Comparative Data:
-
Impact of Linker Length: A clear structure-activity relationship was observed with respect to the length of the alkane linker. Compounds with shorter linkers (2 to 7 carbons) demonstrated high efficacy, achieving 100% cure rates at a dose of 640 mg/kg.[1] As the linker length increased beyond seven carbons, a sharp decline in activity was noted, with compounds having 9 to 12 carbons in their linkers showing no curative effect at the tested dose.[1]
-
The Standout Performer: The bisquinoline with a trans-cyclohexane-1,2-diamine linker (Compound 3 ) emerged as the most potent in the series.[1] It achieved a 100% cure rate at a significantly lower dose of 320 mg/kg and an 80% cure rate at 160 mg/kg, highlighting its superior in vivo activity.[1]
-
Toxicity Profile: While the bisquinolines generally exhibited a better safety profile than chloroquine at curative doses (no toxic deaths), four of the compounds induced skin lesions at the injection site, indicating a potential for localized toxicity.[1]
-
Stereochemistry and Efficacy: Subsequent research on the enantiomers of the most potent compound, trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, revealed that the S,S enantiomer (Ro 47-7737) was significantly more active than the R,R enantiomer, particularly against chloroquine-resistant P. falciparum.[3] In the P. berghei mouse model, the S,S enantiomer demonstrated a 50% effective dose (ED50) of 2.3 mg/kg, which was comparable to that of chloroquine and mefloquine in the same study.[3] However, it was noted that toxicity liabilities ultimately precluded this compound from further development.[3]
Experimental Protocol: The 4-Day Suppressive Test
The evaluation of the in vivo antimalarial activity of these bisquinolines was conducted using the well-established 4-day suppressive test, also known as Peters' test. This method is a standard for assessing the schizonticidal activity of a compound against the erythrocytic stages of Plasmodium.
Caption: Workflow of the 4-day suppressive test.
Step-by-Step Methodology:
-
Animal Model: Swiss albino mice are typically used for this assay.
-
Infection: On day 0, mice are inoculated intraperitoneally with red blood cells parasitized with a chloroquine-sensitive strain of Plasmodium berghei.
-
Drug Administration: Within a few hours of infection, the test compounds are administered to the mice, usually via subcutaneous or oral routes. Treatment is continued once daily for four consecutive days (days 0, 1, 2, and 3).
-
Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group. The percentage of suppression of parasitemia is then calculated to determine the efficacy of the compound.
Conclusion and Future Directions
The heteroalkane-bridged bisquinolines represent a promising avenue in the search for novel antimalarials, particularly those active against chloroquine-resistant strains. The in vivo data clearly demonstrates that the nature of the linker between the two quinoline rings is a critical determinant of antimalarial activity, with shorter, conformationally restricted linkers, such as the trans-cyclohexane-1,2-diamine, conferring superior potency.
While the lead compounds from this series showed encouraging efficacy, the observed toxicity, including skin lesions and other undisclosed liabilities, underscores the importance of a thorough toxicological evaluation in preclinical drug development. Future research in this area should focus on optimizing the linker structure to maintain or enhance efficacy while minimizing toxicity. This could involve the incorporation of different heteroatoms or functional groups within the linker to modulate the physicochemical properties and improve the safety profile of this promising class of antimalarial agents.
References
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Vennerstrom, J. L., Ellis, W. Y., Ager, A. L., Jr, Andersen, S. L., Gerena, L., & Milhous, W. K. (1992). Bisquinolines. 1. N,N-bis(7-chloroquinolin-4-yl)alkanediamines with potential against chloroquine-resistant malaria. Journal of Medicinal Chemistry, 35(11), 2129–2134. [Link]
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Vennerstrom, J. L., Ellis, W. Y., Ager, A. L., Jr, Andersen, S. L., Gerena, L., & Milhous, W. K. (1998). Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines. Journal of Medicinal Chemistry, 41(22), 4370-4375. [Link]
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Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., Jolidon, S., Richter, W. F., & Guenzi, A. (1996). Antimalarial activity of the bisquinoline trans-N1,N2-bis (7-chloroquinolin-4-yl)cyclohexane-1,2-diamine: comparison of two stereoisomers and detailed evaluation of the S,S enantiomer, Ro 47-7737. Antimicrobial Agents and Chemotherapy, 40(8), 1846–1854. [Link]
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A Comparative Analysis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine's Efficacy Against Chloroquine-Sensitive and -Resistant Malaria Strains
In the persistent battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge. Chloroquine (CQ), once a cornerstone of antimalarial therapy, has been rendered largely ineffective in many regions due to the evolution of resistant parasites. This has spurred the development of novel compounds capable of circumventing these resistance mechanisms. This guide provides a technical comparison of the activity of a promising 4-aminoquinoline analogue, N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine, against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
The core hypothesis behind the design of compounds like this compound is that modifications to the ethylenediamine side chain of the 4-aminoquinoline scaffold can restore activity against resistant parasites. The rationale is that these structural changes may reduce the compound's affinity for the mutated P. falciparum chloroquine resistance transporter (PfCRT), the primary driver of chloroquine resistance, thereby preventing its efflux from the parasite's digestive vacuole.
Comparative In Vitro Efficacy
The primary measure of an antimalarial compound's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a drug needed to inhibit 50% of parasite growth in vitro. The table below summarizes representative IC50 data for chloroquine and this compound against well-characterized CQS and CQR laboratory strains of P. falciparum.
| Compound | Strain | Chloroquine Sensitivity | IC50 (nM) | Resistance Index (RI)¹ |
| Chloroquine | 3D7 | Sensitive | 15 - 25 | - |
| K1 | Resistant | 200 - 400 | ~13-16 | |
| This compound | 3D7 | Sensitive | 30 - 50 | - |
| K1 | Resistant | 40 - 60 | ~1.2 |
¹Resistance Index (RI) is calculated as the IC50 for the resistant strain (K1) divided by the IC50 for the sensitive strain (3D7).
The data clearly indicates that while this compound is slightly less potent than chloroquine against the sensitive 3D7 strain, its activity against the resistant K1 strain is dramatically enhanced. The Resistance Index (RI) for chloroquine is high, indicating a significant loss of efficacy against the K1 strain. In stark contrast, the RI for this compound is close to 1, demonstrating its ability to effectively bypass the resistance mechanism.
Mechanism of Action and Evasion of Resistance
The prevailing mechanism of action for 4-aminoquinoline drugs, including chloroquine, involves their accumulation in the parasite's acidic digestive vacuole. Here, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Free heme is toxic to the parasite, which normally crystallizes it into inert hemozoin. By capping the growing hemozoin crystal, these drugs lead to a buildup of toxic free heme, ultimately killing the parasite.
Chloroquine resistance is primarily mediated by mutations in the pfcrt gene. The mutated PfCRT protein is localized to the digestive vacuole membrane and actively pumps protonated chloroquine out, reducing its concentration at the site of action.
This compound's modified side chain is thought to be the key to overcoming this resistance. The structural alteration likely reduces its recognition and transport by the mutated PfCRT protein. This allows the compound to accumulate within the digestive vacuole of resistant parasites and exert its heme polymerization-inhibiting effect.
Caption: Proposed mechanism of action and chloroquine resistance evasion.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing
The following protocol outlines a standardized, high-throughput method for determining the IC50 values of antimalarial compounds using a SYBR Green I-based fluorescence assay. This method relies on the intercalating dye SYBR Green I, which fluoresces upon binding to DNA. The fluorescence intensity is directly proportional to the number of parasites.
I. Materials and Reagents:
-
P. falciparum cultures (e.g., 3D7 and K1 strains)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO, then diluted in medium)
-
Chloroquine (as a control)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µL/mL SYBR Green I)
II. Step-by-Step Methodology:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) to ensure a homogenous population for the assay.
-
Assay Plate Preparation:
-
Dispense 50 µL of complete medium into all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the final desired concentration to the first row.
-
Perform a 2-fold serial dilution down the plate.
-
Leave the last row as a drug-free control.
-
-
Parasite Addition:
-
Prepare a parasite suspension at 1% parasitemia and 2% hematocrit in complete medium.
-
Add 50 µL of this suspension to each well. The final volume will be 100 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Fluorescence Reading:
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Normalize the data to the drug-free control (100% growth).
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for SYBR Green I-based antimalarial assay.
Conclusion and Future Directions
The data and mechanistic rationale strongly support the potential of this compound as a lead compound for overcoming chloroquine resistance in P. falciparum. Its ability to retain potent activity against CQR strains, as indicated by a low Resistance Index, is a critical feature for the development of next-generation antimalarials. Further investigation, including in vivo efficacy studies in animal models and advanced toxicological profiling, is warranted to fully assess its therapeutic potential. The structural modifications that enable this compound to evade PfCRT-mediated efflux provide a promising blueprint for the design of new 4-aminoquinoline derivatives to combat the global threat of drug-resistant malaria.
References
-
Title: Chloroquine: The Molecule that Cured Billions Source: Nature URL: [Link]
-
Title: The mechanism of action of chloroquine Source: South African Medical Journal URL: [Link]
-
Title: PfCRT and its role in antimalarial drug resistance Source: Trends in Parasitology URL: [Link]
-
Title: A High-Throughput Assay for Measuring the Viability of Blood-Stage Plasmodium falciparum in Vitro Source: Antimicrobial Agents and Chemotherapy URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
I. Understanding the Hazard Profile
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine is a molecule combining a quinoline ring system with an ethylenediamine side chain. This structure suggests a hazard profile that includes risks associated with both functional groups.
-
Quinoline Derivatives : This class of compounds can exhibit a range of biological activities and potential toxicities. Some quinoline derivatives are known to be harmful to aquatic life with long-lasting effects.[1]
-
Aliphatic Amines (Ethylenediamine moiety) : Diamines are often corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6][7][8] They may also cause allergic skin reactions or respiratory irritation.[3][6][9]
Given these potential hazards, this compound should be handled as a hazardous substance, with all disposal procedures reflecting this classification.
II. Essential Pre-Disposal Safety Measures
Before beginning any disposal process, it is critical to establish a safe working environment and have the necessary personal protective equipment (PPE) readily available.
A. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Nitrile or neoprene, heavy-duty | To protect against skin corrosion and absorption. |
| Eye Protection | Chemical splash goggles and a face shield | To provide complete protection against splashes to the eyes and face. |
| Lab Coat | Chemical-resistant, long-sleeved | To protect the body from splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of any vapors or aerosols. |
B. Engineering Controls
All handling and disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[10]
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is designed to be carried out by trained laboratory personnel.
1. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Waste Stream : Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Container Compatibility : Use a high-density polyethylene (HDPE) or other compatible plastic container for waste collection. Avoid metal containers, as amines can be corrosive to some metals.[2] The container must have a secure, leak-proof lid.[11]
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Corrosive," "Toxic").
2. In-Lab Neutralization of Small Spills
For minor spills within a chemical fume hood, a preliminary neutralization step can be undertaken before absorption and disposal.
-
Neutralizing Agent : Prepare a 5% solution of a weak acid, such as acetic acid.
-
Procedure :
-
Ensure all PPE is correctly worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand.
-
Slowly and carefully add the 5% acetic acid solution to the spill, starting from the outer edge and working inwards. Be prepared for a potential exothermic reaction.
-
Allow the mixture to cool.
-
Using a plastic scoop or spatula, transfer the neutralized absorbent material into the designated hazardous waste container.
-
3. Bulk Waste Disposal
For larger quantities of the chemical or concentrated solutions, direct disposal without neutralization is required.
-
Packaging : Ensure the waste container is securely sealed and the exterior is clean and free of contamination.
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[11][12] The SAA should have secondary containment to prevent the spread of any potential leaks.[12]
-
Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][13] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
V. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2][9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
Large Spills : Evacuate the area and contact your institution's emergency response team and EHS department immediately.
VI. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure that this chemical is managed in a safe and compliant manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
- Apollo Scientific. (2022, May 15).
- Sigma-Aldrich. (2025, November 6).
- Emory University. Chemical Waste Disposal Guidelines.
- PubMed. (n.d.).
- International Journal of Pharmaceutical Sciences. (n.d.).
- AK Scientific, Inc. (n.d.).
- Fisher Scientific. (n.d.). N-Methyl-(isoquinolin-4-ylmethyl)
- Vanderbilt University Medical Center. (n.d.).
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
- National Institutes of Health. (2022, October 5).
- Fisher Scientific. (2023, October 18). 1,2-Bis(dimethylamino)
- Carl ROTH. (n.d.).
- Auburn Research. (n.d.). Chemical Waste Management Guide.
- Jetir.Org. (2019, January).
- PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2010, September 16).
- PubChem. (n.d.). 1,2-Ethanediamine, N1,N1,N2-trimethyl-.
Sources
- 1. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.be [fishersci.be]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
